molecular formula C6H10ClNO2 B153335 (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS No. 130931-85-0

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Cat. No.: B153335
CAS No.: 130931-85-0
M. Wt: 163.6 g/mol
InChI Key: JYDJHYGBXSCMJL-UYXJWNHNSA-N
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Description

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJHYGBXSCMJL-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130931-85-0
Record name 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130931-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Elucidation of the Stereospecific Structure of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of published, raw spectroscopic data for this specific compound, this guide presents a combination of predicted data based on established principles of spectroscopy and known data from analogous structures, alongside detailed experimental protocols for obtaining such data. This approach serves as a practical framework for researchers engaged in the characterization of novel or similar small molecules.

Molecular Structure and Properties

This compound is a cyclic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for biological and pharmaceutical applications.

Chemical Structure:

  • IUPAC Name: (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride

  • CAS Number: 130931-85-0

  • Molecular Formula: C₆H₁₀ClNO₂

  • Molecular Weight: 163.61 g/mol

Predicted Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and stereochemistry, and by comparison with spectral data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~6.20 - 6.00m-2HH-2, H-3 (alkene)
~4.50m-1HH-4 (CH-NH₃⁺)
~3.80m-1HH-1 (CH-COOH)
~2.80dddJ ≈ 14.0, 8.0, 4.01HH-5a
~2.00dddJ ≈ 14.0, 7.5, 3.51HH-5b

Note: Predicted chemical shifts in D₂O will not show exchangeable protons (e.g., from COOH and NH₃⁺). The presence of the hydrochloride salt will influence the chemical shifts of nearby protons, particularly H-4.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (δ) ppmCarbon Assignment
~175.0C=O (Carboxylic Acid)
~132.0C-2 or C-3 (Alkene)
~130.0C-3 or C-2 (Alkene)
~55.0C-4 (CH-NH₃⁺)
~48.0C-1 (CH-COOH)
~38.0C-5 (CH₂)

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100 - 2800Broad, StrongO-H stretch (from COOH) and N-H stretch (from NH₃⁺)
~3050Medium=C-H stretch (alkene)
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
~1600MediumN-H bend (asymmetric, from NH₃⁺)
~1510MediumN-H bend (symmetric, from NH₃⁺)
~1400MediumC-O-H bend (carboxylic acid)
~1200MediumC-O stretch (carboxylic acid)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z RatioPredicted IonNotes
128.07[M+H]⁺The protonated molecular ion of the free base (C₆H₉NO₂).
111.07[M+H - NH₃]⁺Loss of ammonia from the protonated molecular ion.
83.08[M+H - COOH]⁺Loss of the carboxylic acid group from the protonated molecular ion.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For this specific compound, D₂O is a good choice to observe the non-exchangeable protons clearly.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a 1D proton NMR spectrum at a field strength of 400 MHz or higher for better resolution.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TSP for D₂O).

    • Integrate the signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Spectroscopy:

    • Acquire a 1D carbon NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the sampling area.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.

    • A small amount of formic acid may be added to promote protonation in positive ion mode.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and minimize in-source fragmentation.

    • For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.

Visualizations of Elucidation Workflow and Data Correlation

The following diagrams illustrate the logical flow of the structure elucidation process and the correlation between the spectroscopic data and the molecular structure.

G cluster_0 Structure Elucidation Workflow A Obtain Pure Sample of This compound B Perform Spectroscopic Analyses A->B C 1H NMR B->C D 13C NMR B->D E FT-IR B->E F Mass Spectrometry B->F G Integrate and Analyze Spectroscopic Data C->G D->G E->G F->G H Propose and Confirm Structure G->H

Caption: Workflow for the structure elucidation process.

G cluster_1 Spectroscopic Data and Structural Correlation structure COOH NH3+ C=C Aliphatic CH/CH2 nmr_h 1H NMR (Chemical Shifts) structure:f1->nmr_h ~4.50 ppm (H-4) structure:f2->nmr_h ~6.20-6.00 ppm structure:f3->nmr_h ~3.80, 2.80, 2.00 ppm nmr_c 13C NMR (Chemical Shifts) structure:f0->nmr_c ~175.0 ppm structure:f2->nmr_c ~130-132 ppm ftir FT-IR (Vibrational Frequencies) structure:f0->ftir ~1720 cm-1 (C=O) ~3100-2800 cm-1 (O-H) structure:f1->ftir ~3100-2800 cm-1 (N-H) ~1600 & 1510 cm-1 (N-H bend) ms Mass Spec (m/z) structure->ms [M+H]+ at m/z 128.07

Caption: Correlation of spectroscopic data to the molecular structure.

A Technical Guide to (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: A Reversible GABA Transaminase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a notable reversible inhibitor of γ-aminobutyric acid (GABA) transaminase. This document collates available data on its physicochemical properties, synthesis, biological activity, and mechanism of action, offering a valuable resource for its application in neuroscience research and drug development.

Core Compound Properties

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid, also known as ACC, is a conformationally restricted analog of GABA. The hydrochloride salt form enhances its stability and solubility for experimental use. While specific data for the hydrochloride salt is limited, the properties of the free base and related esters provide a strong indication of its chemical characteristics.

PropertyValueReference
Molecular Formula C₆H₁₀ClNO₂N/A
Molecular Weight 163.60 g/mol [1]
IUPAC Name (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochlorideN/A
CAS Number 130931-85-0[1]
Appearance White to yellow powder or crystals[2]
Storage Temperature Inert atmosphere, 2-8°C[2]

Note: Some properties are inferred from the free base or closely related structures due to limited data on the hydrochloride salt.

Synthesis Pathway

A potential synthesis workflow is outlined below:

G cluster_0 Proposed Synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl A Racemic Vince Lactam B Chiral Resolution A->B e.g., with a chiral resolving agent C (+)-Vince Lactam B->C D Protection (e.g., Boc anhydride) C->D E Protected Lactam D->E F Hydrolysis E->F e.g., acidic or basic conditions G (1R,4S)-4-aminocyclopent-2-enecarboxylic acid F->G H Treatment with HCl G->H I (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl H->I

Caption: Proposed synthetic workflow for the target compound.

Biological Activity and Mechanism of Action

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid is a reversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3] By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, which can modulate neuronal excitability. This mechanism of action makes it a person of interest for neurological disorders and addiction.

In Vivo Studies

A key study investigated the effect of (1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid (ACC) on the expression of conditioned place preference (CPP) to cocaine and nicotine in rats.[3]

Animal ModelTreatmentDosageEffect
RatsCocaine20 mg/kg i.p.Significant CPP
RatsNicotine0.4 mg/kg s.c.Significant CPP
RatsACC pretreatment + Cocaine300 mg/kg i.p.Attenuation of cocaine-induced CPP
RatsACC pretreatment + Nicotine75 mg/kg i.p.Attenuation of nicotine-induced CPP

These findings suggest that the reversible inhibition of GABA-T by this compound may be a promising strategy for preventing relapse in addiction.[3]

Signaling Pathway

The primary signaling pathway affected by this compound is the GABAergic system. By inhibiting GABA transaminase, the compound leads to an accumulation of GABA, which then enhances inhibitory neurotransmission.

G cluster_0 Mechanism of Action A (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl B GABA Transaminase (GABA-T) A->B Reversible Inhibition C GABA Degradation B->C Blocks D Increased GABA Levels B->D Leads to E Enhanced GABAergic Neurotransmission D->E F Therapeutic Effects (e.g., anti-addictive) E->F

Caption: Signaling pathway of GABA-T inhibition.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, the following are detailed methodologies for key experiments relevant to its study.

General Protocol for GABA Transaminase Inhibition Assay

This spectrophotometric assay measures the activity of GABA-T by coupling the reaction to the reduction of NADP⁺ to NADPH.

Materials:

  • Purified GABA transaminase

  • This compound

  • GABA

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP⁺

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent and create serial dilutions.

  • In a 96-well plate, add the reaction mixture containing buffer, α-ketoglutarate, SSADH, and NADP⁺.

  • Add the inhibitor solutions to the test wells and the vehicle to the control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding GABA to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals to monitor NADPH formation.

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each inhibitor concentration compared to the control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for In Vivo CPP Studies

The following workflow outlines the conditioned place preference experiment used to assess the anti-addictive properties of the compound.

G cluster_0 Conditioned Place Preference Workflow A Acclimatization of Rats B Pre-conditioning Test (Baseline preference) A->B C Conditioning Phase B->C D Drug Pairing (e.g., Cocaine) in one chamber C->D E Saline Pairing in other chamber C->E F Post-conditioning Test D->F E->F G Pre-treatment with Inhibitor or Vehicle F->G H Measure time spent in each chamber G->H I Data Analysis H->I

Caption: Workflow for conditioned place preference experiments.

Conclusion

This compound is a promising small molecule for researchers in neuroscience and drug development. Its targeted mechanism as a reversible inhibitor of GABA transaminase, coupled with in vivo evidence of its potential to mitigate addiction-related behaviors, warrants further investigation. Future research should focus on elucidating a detailed synthetic protocol, determining its in vitro potency (IC50), and further exploring its therapeutic potential across a range of neurological disorders. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Molecular weight and formula of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This compound is a conformationally restricted GABA analogue. Its significance in neuroscience research is underscored by its activity as a reversible inhibitor of GABA transaminase (GABA-T), an enzyme critical for the metabolic degradation of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By modulating GABA levels, this compound presents a valuable tool for investigating GABAergic pathways and holds therapeutic potential for neurological disorders. This document provides a comprehensive overview of its chemical properties, synthesis, and biological activity, tailored for researchers in drug discovery and development.

Chemical and Physical Properties

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid, in its hydrochloride salt form, is a white to off-white solid. The introduction of the hydrochloride salt enhances its stability and aqueous solubility, facilitating its use in biological assays.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₆H₁₀ClNO₂Derived from free base[1]
Molecular Weight 163.60 g/mol Derived from free base[1][2]
IUPAC Name (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochlorideN/A
CAS Number 134003-04-6 (Free Base)[1]
Canonical SMILES C1--INVALID-LINK--C(=O)O.ClN/A

Experimental Protocols

Conceptual Synthesis Protocol

The synthesis of this compound can be approached through an enantiodivergent strategy starting from a suitable chiral precursor. The following is a conceptual methodology based on synthetic routes for related cyclopentenylamines.[3]

Objective: To synthesize this compound.

Materials:

  • (S)-4-Hydroxycyclopent-2-en-1-one derivative

  • Di-tert-butyl iminodicarbonate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Protecting group for the carboxylic acid (e.g., methyl or benzyl ester)

  • Reducing agent (e.g., Sodium borohydride)

  • Hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or dioxane)

  • Organic solvents (THF, DCM, Methanol, etc.)

  • Silica gel for column chromatography

Methodology:

  • Chiral Inversion: Perform a Mitsunobu reaction on a protected (S)-4-hydroxycyclopent-2-enecarboxylate. The reaction with di-tert-butyl iminodicarbonate, PPh₃, and DIAD will invert the stereocenter at the C4 position to yield the (R)-configuration N-Boc protected amine.

  • Purification: Purify the resulting N-Boc protected (1R,4S)-4-aminocyclopent-2-enecarboxylate derivative using silica gel column chromatography.

  • Deprotection: Remove the Boc protecting group under acidic conditions. This is typically achieved by treating the compound with a solution of HCl in an organic solvent like dioxane or ether. This step will yield the hydrochloride salt of the amino ester.

  • Ester Hydrolysis: If a methyl or other ester protecting group was used, it must be hydrolyzed to the carboxylic acid. This can be achieved under basic conditions followed by an acidic workup, or under acidic conditions, carefully controlling the reaction to avoid side reactions.

  • Final Salt Formation and Isolation: If hydrolysis was performed under basic conditions, the free amino acid must be re-converted to the hydrochloride salt by treatment with HCl. The final product, this compound, can then be isolated by filtration or evaporation and purified by recrystallization.

In Vivo Evaluation of GABA-T Inhibition: Conditioned Place Preference (CPP) Assay

This protocol is adapted from studies evaluating the effect of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid on the expression of CPP to drugs of abuse.[4]

Objective: To assess the ability of this compound to block the expression of cocaine-induced conditioned place preference in rats.

Materials:

  • This compound

  • Cocaine hydrochloride

  • Saline solution (0.9% NaCl)

  • Conditioned Place Preference apparatus with distinct visual and tactile cues in each compartment.

  • Male Wistar rats (250-300g)

Methodology:

  • Habituation: Allow rats to freely explore all compartments of the CPP apparatus for a 15-minute session for 2-3 days.

  • Pre-conditioning Test: On the day after the last habituation session, record the time spent in each compartment for 15 minutes to establish baseline preference.

  • Conditioning Phase (8 days):

    • Day 1, 3, 5, 7 (Drug Pairing): Administer cocaine (e.g., 20 mg/kg, i.p.) and immediately confine the rat to the initially non-preferred compartment for 30 minutes.

    • Day 2, 4, 6, 8 (Vehicle Pairing): Administer saline (i.p.) and confine the rat to the initially preferred compartment for 30 minutes.

  • Post-conditioning Test (Expression):

    • On day 9, administer this compound (e.g., 75-300 mg/kg, i.p.) or vehicle.

    • After the appropriate pre-treatment time, place the rat in the central compartment and allow free access to all compartments for 15 minutes.

    • Record the time spent in each compartment.

  • Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests. A significant reduction in this difference in the group treated with the test compound compared to the vehicle group indicates a blockade of CPP expression.

Biological Activity and Signaling Pathways

The primary mechanism of action for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid is the reversible inhibition of GABA transaminase (GABA-T).[4] GABA-T is a key enzyme in the central nervous system responsible for the degradation of GABA. By inhibiting GABA-T, the compound effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory tone in the brain has been shown to modulate the rewarding effects of drugs like cocaine and nicotine.[4]

Table 2: Biological Activity

TargetActionApplicationReference
GABA Transaminase (GABA-T)Reversible InhibitorAttenuation of drug-seeking behavior[4]

Visualizations

Logical Workflow for Synthesis

A Start: Chiral Precursor ((S)-4-Hydroxycyclopent-2-enecarboxylate) B Mitsunobu Reaction (Stereochemical Inversion) A->B Di-tert-butyl iminodicarbonate, PPh3, DIAD C Purification (Column Chromatography) B->C D Boc Deprotection (Acidic Conditions) C->D HCl in Dioxane E Ester Hydrolysis D->E F Final Product ((1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl) E->F HCl Treatment & Isolation

Caption: Conceptual synthesis workflow for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl.

Signaling Pathway of GABA-T Inhibition

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glia Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_cleft GABA GABA->GABA_cleft Release GABA_uptake GABA GABA_cleft->GABA_uptake Reuptake (GAT) GABA_T GABA Transaminase GABA_uptake->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Degradation Compound (1R,4S)-4-aminocyclopent- 2-enecarboxylic acid HCl Compound->GABA_T Inhibition

Caption: Mechanism of action via inhibition of GABA Transaminase.

References

Synthesis Pathway for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a chiral building block with applications in pharmaceutical development, particularly for neurological disorders. The described synthesis commences with the readily available chiral precursor, (+)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (+)-Vince lactam.

The synthesis involves a three-step process: stereoselective methanolysis of the bicyclic lactam, protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group, and subsequent hydrolysis of the methyl ester and deprotection of the amine with concurrent hydrochloride salt formation.

Synthesis Pathway Overview

The overall synthetic route is depicted below. The stereochemistry of the final product is dictated by the choice of the starting enantiomer of Vince lactam.

Synthesis_Pathway start (+)-Vince Lactam intermediate1 (1R,4S)-Methyl 4-aminocyclopent- 2-enecarboxylate hydrochloride start->intermediate1 SOCl2, MeOH intermediate2 (1R,4S)-Methyl 4-(tert-butoxycarbonylamino)- cyclopent-2-enecarboxylate intermediate1->intermediate2 Boc2O, Et3N, DCM intermediate3 (1R,4S)-4-(tert-butoxycarbonylamino)- cyclopent-2-enecarboxylic acid intermediate2->intermediate3 Enzymatic or Chemical Hydrolysis product (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride intermediate3->product HCl

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

This procedure involves the acid-catalyzed methanolysis of (+)-Vince lactam.

Materials:

  • (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one ((+)-Vince lactam)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Jacketed reaction vessel with overhead stirrer and circulator

Procedure:

  • A solution of (+)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in anhydrous methanol is placed into a jacketed reaction vessel.

  • The solution is cooled to below 5°C using a circulator.

  • Thionyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred overnight at 5°C.

  • The solvent is then removed under reduced pressure to yield the crude product as a solid.

Step 2: Synthesis of (1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate

The primary amine of the methyl ester hydrochloride is protected with a Boc group.

Materials:

  • (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1M Potassium hydrogen sulfate (KHSO₄) solution

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (1 equivalent) in anhydrous dichloromethane is stirred in a jacketed vessel cooled to 2°C.

  • Triethylamine (1.2 equivalents) is added dropwise to the reaction mixture.

  • A solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane is then added dropwise over a period of 1.5 hours.

  • The reaction is stirred for an additional hour.

  • Water is added, and the organic phase is separated.

  • The organic phase is washed sequentially with 1M potassium hydrogen sulfate solution and saturated brine.

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the Boc-protected product.

Step 3: Synthesis of (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid. An enzymatic approach can be employed for high stereoselectivity.[1]

Materials:

  • (1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate

  • Potassium phosphate buffer (50mM, pH 7)

  • Lipase (e.g., from Candida rugosa or Chirazyme L2)

Procedure:

  • The Boc-protected methyl ester is suspended in a 50mM potassium phosphate buffer (pH 7).

  • A lipase is added to the suspension.

  • The mixture is stirred at room temperature, and the reaction progress is monitored by a suitable method (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent to isolate the carboxylic acid.

Step 4: Synthesis of this compound

The final step involves the deprotection of the Boc group and formation of the hydrochloride salt.

Materials:

  • (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid

  • 4M HCl in Dioxane (or other suitable solvent)

  • Diethyl ether

Procedure:

  • The Boc-protected carboxylic acid is dissolved in a minimal amount of a suitable solvent (e.g., dioxane or dichloromethane).

  • A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored until the deprotection is complete.

  • The product is typically precipitated by the addition of a non-polar solvent such as diethyl ether.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final hydrochloride salt.

Data Presentation

The following table summarizes typical yields for analogous reactions as reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialReagentsTypical Yield (%)Reference
1(-)-4-Aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride(-)-2-Azabicyclo[2.2.1]hept-5-en-3-oneSOCl₂, MeOH99[1]
2Boc-protected methyl esterAmino ester hydrochlorideBoc₂O, Et₃N, DCM98[1]
3Boc-protected carboxylic acidBoc-protected methyl esterEnzymatic HydrolysisVariable[1]
4Hydrochloride saltBoc-protected carboxylic acidHCl>95 (Typical)General

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group manipulations, starting from a chiral bicyclic lactam to introduce the desired stereochemistry, followed by protection, functional group conversion, and final deprotection to yield the target molecule.

logical_flow start Chiral Precursor ((+)-Vince Lactam) step1 Stereoselective Ring Opening (Methanolysis) start->step1 Introduces desired stereocenters step2 Amine Protection (Boc Group) step1->step2 Prevents side reactions of the amine step3 Ester Hydrolysis step2->step3 Converts ester to carboxylic acid step4 Deprotection and Salt Formation step3->step4 Removes protecting group and forms final salt product Target Molecule ((1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride) step4->product

Figure 2: Logical workflow of the synthesis.

References

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a rigid analogue of the neurotransmitter γ-aminobutyric acid (GABA). Its constrained conformation makes it a valuable tool in neuroscience research, particularly for studying the enzymes and receptors involved in GABAergic signaling. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its role as an inhibitor of GABA transaminase (GABA-T).

Chemical Identification and Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 130931-85-0 .[1] It is essential to distinguish this from its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, which is assigned CAS number 130931-84-9.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.60 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at 2-8°C, desiccated

Note: Some physical properties are estimated based on closely related compounds due to limited direct data for this compound.

Synthesis

Experimental Workflow for a Related Compound

G cluster_0 Synthesis of a (1R,4S)-aminocyclopentene derivative racemic_lactam Racemic Vince Lactam chiral_sep Chiral Separation (Crown Ether CSP) racemic_lactam->chiral_sep plus_lactam (+)-Lactam chiral_sep->plus_lactam protection Protection (Boc Anhydride) plus_lactam->protection protected_lactam Boc-Protected Lactam protection->protected_lactam reduction Reduction (Sodium Borohydride) protected_lactam->reduction protected_amino_alcohol Boc-Protected Amino Alcohol reduction->protected_amino_alcohol deprotection Deprotection (Dilute HCl) protected_amino_alcohol->deprotection final_product (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCl deprotection->final_product

Caption: Synthetic route for a related (1R,4S)-aminocyclopentene derivative.[2]

Biological Activity: Inhibition of GABA Transaminase

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid acts as a reversible inhibitor of GABA transaminase (GABA-T).[3] GABA-T is a key enzyme in the metabolic pathway of GABA, responsible for its degradation.[4][5] By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain, which enhances inhibitory neurotransmission.[4][5] This mechanism of action is of significant interest for the development of therapeutics for neurological disorders characterized by a deficit in GABAergic signaling, such as epilepsy.[4]

Signaling Pathway of GABA-T Inhibition

cluster_pathway GABA Metabolism and Inhibition Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD synthesis GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T degradation GAD->GABA SSA Succinic Semialdehyde GABA_T->SSA Increased_GABA Increased GABA Concentration GABA_T->Increased_GABA Inhibitor (1R,4S)-4-aminocyclopent- 2-enecarboxylic acid HCl Inhibitor->GABA_T inhibits Enhanced_Inhibition Enhanced Neuronal Inhibition Increased_GABA->Enhanced_Inhibition leads to

Caption: Mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound.

In Vitro GABA Transaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by monitoring the production of NADH, which absorbs light at 340 nm.[6]

Materials:

  • Purified GABA transaminase

  • This compound

  • GABA

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NAD⁺

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create serial dilutions.

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NAD⁺.

  • In a 96-well plate, add the reaction mixture to each well.

  • Add the different concentrations of the inhibitor to the test wells and the vehicle to the control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a stock solution of GABA to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes.

  • Calculate the rate of NADH formation (change in absorbance per minute).

  • Determine the percentage of inhibition for each inhibitor concentration compared to the control and calculate the IC₅₀ value.

Experimental Workflow for In Vitro Assay

prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitor) plate_setup Set up 96-well Plate (Reaction Mix + Inhibitor/Vehicle) prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation initiate_reaction Initiate Reaction with GABA pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 340 nm initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_absorbance->data_analysis

Caption: Workflow for a GABA-T spectrophotometric inhibition assay.[6]

Quantification of GABA Levels in Brain Tissue (HPLC)

This protocol describes how to measure changes in GABA concentration in brain tissue following the administration of a GABA-T inhibitor.[6]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • This compound

  • Homogenization buffer

  • O-phthalaldehyde (OPA) for derivatization

  • Acetonitrile

  • Methanol

  • Appropriate HPLC column

Procedure:

  • Administer the inhibitor or vehicle to animal subjects.

  • At designated time points, euthanize the animals and dissect the brain region of interest.

  • Homogenize the tissue in ice-cold buffer and centrifuge to remove debris.

  • Collect the supernatant.

  • Derivatize the GABA in the supernatant and standard solutions with OPA.

  • Inject the derivatized samples into the HPLC system.

  • Separate the derivatized amino acids on the column.

  • Quantify the GABA concentration by comparing the peak areas to the standard curve.

Conclusion

This compound is a valuable research compound for investigating the GABAergic system. Its action as a GABA transaminase inhibitor provides a mechanism to modulate GABA levels, offering a potential therapeutic strategy for various neurological disorders. The experimental protocols outlined in this guide provide a starting point for researchers to explore the in vitro and in vivo effects of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Safety and Hazards of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (CAS No. information is varied across isomers, see table below). This document is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a chiral organic compound that serves as a versatile building block in pharmaceutical and biochemical research. It is recognized for its role as an intermediate in the synthesis of various bioactive molecules. A key biological activity identified is its function as a reversible inhibitor of GABA transaminase.[1]

PropertyValueSource
IUPAC Name (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochlorideN/A
Molecular Formula C₆H₁₀ClNO₂[2]
Molecular Weight 163.6 g/mol [2][3]
Appearance White to yellow powder or crystals[3]
Storage Temperature 2-8°C, under inert atmosphere[3]
CAS Number 130931-84-9 (for the (1S,4R) isomer hydrochloride)[3]

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:
CodeStatementClass
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation

Source:[3]

GHS Precautionary Statements:
CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Source:[4][5]

Toxicological Information

Experimental Protocols

Safe Handling Protocol

Given the hazardous nature of this compound, a strict handling protocol should be followed to minimize exposure.

Safe_Handling_Workflow General Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety glasses with side shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood handle_weigh Weigh the solid compound carefully to avoid generating dust. prep_hood->handle_weigh handle_dissolve Dissolve in an appropriate solvent. handle_weigh->handle_dissolve cleanup_spill In case of a spill, follow emergency procedures. handle_dissolve->cleanup_spill cleanup_decon Decontaminate work surfaces. handle_dissolve->cleanup_decon cleanup_waste Dispose of waste in a designated hazardous waste container. cleanup_decon->cleanup_waste

Caption: General workflow for safely handling this compound.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Source:[5]

Biological Activity and Signaling Pathway

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid has been identified as a reversible inhibitor of GABA transaminase (GABA-T).[1] GABA-T is a key enzyme in the metabolic pathway of the neurotransmitter GABA. By inhibiting this enzyme, the concentration of GABA in the brain can be increased, which has implications for treating various neurological disorders.

GABA_Transaminase_Inhibition Mechanism of GABA Transaminase Inhibition GABA GABA (γ-aminobutyric acid) GABA_T GABA Transaminase (GABA-T) GABA->GABA_T aKG α-ketoglutarate aKG->GABA_T SSA Succinic semialdehyde GABA_T->SSA Glutamate Glutamate GABA_T->Glutamate Inhibitor This compound Inhibitor->GABA_T

References

Methodological & Application

Application Note: Synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed protocol for the synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a valuable building block in pharmaceutical development and organic synthesis.[1] Due to the absence of a direct, published protocol for this specific molecule, the following procedure is a composite based on established synthetic routes for closely related compounds, including its enantiomer and methyl ester derivatives. The proposed synthesis involves the hydrolysis of the corresponding methyl ester, (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate, followed by salt formation with hydrochloric acid. This protocol provides a detailed methodology intended to serve as a practical guide for researchers in the field.

Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid and its derivatives are crucial chiral intermediates in the synthesis of various biologically active molecules, particularly in the development of drugs targeting neurological disorders.[1] The specific stereochemistry of this compound makes it a valuable asset for creating targeted therapies.[1] This application note details a robust laboratory-scale protocol for the preparation of this compound, providing a clear pathway for its synthesis from a readily accessible precursor.

Proposed Synthetic Pathway

The proposed synthesis commences with the hydrolysis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate. This starting material can be synthesized through methods analogous to those used for its enantiomer, often originating from chiral precursors like Vince Lactam. The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard procedure, typically carried out under acidic or basic conditions. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which aids in purification and improves the compound's stability.

Experimental Protocol

Step 1: Hydrolysis of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate

  • To a solution of (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v), add an aqueous solution of a suitable base (e.g., 1.2 equivalents of lithium hydroxide or sodium hydroxide).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (typically 2-4 hours), carefully neutralize the reaction mixture with an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 7.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution contains the crude (1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

Step 2: Formation of the Hydrochloride Salt and Isolation

  • To the aqueous solution of the crude carboxylic acid from Step 1, add an excess of concentrated hydrochloric acid.

  • Concentrate the solution under reduced pressure to obtain the crude hydrochloride salt as a solid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the proposed synthesis. The yield is an estimate based on similar transformations of related compounds.

StepStarting MaterialReagentsSolventConditionsExpected ProductEstimated Yield
1(1R,4S)-methyl 4-aminocyclopent-2-enecarboxylateLithium Hydroxide (or Sodium Hydroxide), Hydrochloric AcidMethanol/WaterRoom Temperature, 2-4 hours(1R,4S)-4-aminocyclopent-2-enecarboxylic acid>90%
2(1R,4S)-4-aminocyclopent-2-enecarboxylic acidConcentrated Hydrochloric AcidWater, Ethanol/Ether (for recrystallization)Room Temperature for salt formation, followed by cooling for recrystallizationThis compound80-90% (after recrystallization)

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Salt Formation and Purification Start Start with (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate Add_Base Add Aqueous Base (e.g., LiOH) Start->Add_Base Stir Stir at Room Temperature (Monitor by TLC/HPLC) Add_Base->Stir Neutralize Neutralize with HCl Stir->Neutralize Concentrate1 Remove Methanol Neutralize->Concentrate1 Add_HCl Add Excess Conc. HCl Concentrate1->Add_HCl Crude Carboxylic Acid Solution Concentrate2 Concentrate to Crude Solid Add_HCl->Concentrate2 Recrystallize Recrystallize (e.g., Ethanol/Ether) Concentrate2->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Final_Product Pure this compound Filter_Dry->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available starting materials.

References

Application of (1R,4S)-4-Aminocyclopent-2-enecarboxylic Acid in Cocaine and Nicotine Addiction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) is a potent and reversible inhibitor of the enzyme GABA transaminase (GABA-T). This enzyme is responsible for the breakdown of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). By inhibiting GABA-T, ACC elevates brain GABA levels, which in turn modulates the dopaminergic reward system implicated in the reinforcing effects of drugs of abuse. These application notes provide a comprehensive overview of the use of ACC in preclinical studies of cocaine and nicotine addiction, including detailed experimental protocols and a summary of key findings.

Mechanism of Action

The rewarding effects of addictive drugs like cocaine and nicotine are largely mediated by the mesolimbic dopamine system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc). These drugs increase dopamine release in the NAc, leading to feelings of pleasure and reinforcement. The GABAergic system plays a crucial role in regulating the activity of this pathway. GABAergic neurons in the VTA exert an inhibitory tone on dopamine neurons. By increasing the availability of GABA, ACC enhances this inhibitory control, thereby attenuating the dopamine-releasing effects of cocaine and nicotine and reducing their rewarding properties.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) on cocaine and nicotine addiction models.

Table 1: Effect of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) on Cocaine-Induced Conditioned Place Preference (CPP) in Rats [1]

Treatment GroupDose (mg/kg, i.p.)Pre-conditioning Time in Drug-Paired Side (s)Post-conditioning Time in Drug-Paired Side (s)Change in Preference (s)
Vehicle + Saline-190 ± 25205 ± 3015 ± 20
Vehicle + Cocaine20185 ± 30410 ± 45*225 ± 35
ACC + Cocaine300195 ± 28230 ± 40**35 ± 30

*p < 0.05 compared to vehicle + saline group. **p < 0.05 compared to vehicle + cocaine group. Data are presented as mean ± SEM.

Table 2: Effect of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) on Nicotine-Induced Conditioned Place Preference (CPP) in Rats [1]

Treatment GroupDose (mg/kg)Pre-conditioning Time in Drug-Paired Side (s)Post-conditioning Time in Drug-Paired Side (s)Change in Preference (s)
Vehicle + Saline-200 ± 32215 ± 2815 ± 25
Vehicle + Nicotine0.4 (s.c.)190 ± 25395 ± 40*205 ± 30
ACC + Nicotine75 (i.p.)195 ± 30225 ± 35**30 ± 28

*p < 0.05 compared to vehicle + saline group. **p < 0.05 compared to vehicle + nicotine group. Data are presented as mean ± SEM.

Experimental Protocols

Conditioned Place Preference (CPP) Protocol for Cocaine and Nicotine in Rats

This protocol is adapted from the methodology used in studies evaluating the rewarding effects of cocaine and nicotine.[2][3]

1. Apparatus:

  • A three-chambered CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber. Guillotine doors control access between chambers.

2. Animals:

  • Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.

3. Procedure:

  • Phase 1: Pre-conditioning (Habituation and Baseline Preference Test - Day 1):

    • Place each rat in the central chamber with the guillotine doors open, allowing free access to all three chambers for 15 minutes.

    • Record the time spent in each of the two large chambers to determine any initial preference. A biased design is often used where the drug is paired with the initially non-preferred side.[4]

  • Phase 2: Conditioning (Days 2-9):

    • This phase consists of eight alternating conditioning sessions (one session per day).

    • On drug conditioning days (e.g., Days 2, 4, 6, 8):

      • Administer the drug of abuse (e.g., cocaine HCl, 20 mg/kg, i.p. or nicotine, 0.4 mg/kg, s.c.).[1]

      • Immediately confine the rat to the designated drug-paired chamber for 30 minutes by closing the guillotine doors.

    • On saline conditioning days (e.g., Days 3, 5, 7, 9):

      • Administer a saline injection (vehicle).

      • Immediately confine the rat to the opposite, saline-paired chamber for 30 minutes.

    • The order of drug and saline conditioning days should be counterbalanced across animals.

  • Phase 3: Post-conditioning (Test Day - Day 10):

    • Place the rat in the central chamber with the guillotine doors open, allowing free access to all chambers for 15 minutes.

    • Record the time spent in each of the large chambers.

    • A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or a saline control group indicates a conditioned place preference.

4. ACC Treatment Protocol:

  • To test the effect of ACC on the expression of CPP, on the test day (Day 10), administer ACC (e.g., 75 mg/kg or 300 mg/kg, i.p.) 30 minutes before placing the rat in the CPP apparatus.[1]

Visualizations

Signaling Pathway of ACC in Modulating Reward

cluster_0 VTA GABAergic Neuron cluster_1 VTA Dopaminergic Neuron cluster_2 Nucleus Accumbens (NAc) cluster_3 Drugs of Abuse GABA GABA GABA_R GABA-B Receptor GABA->GABA_R Activates GABA_T GABA Transaminase GABA_T->GABA Degrades ACC (1R,4S)-4-aminocyclopent -2-enecarboxylic acid (ACC) ACC->GABA_T Inhibits DA_neuron Dopamine Neuron GABA_R->DA_neuron Inhibits DA_release Dopamine Release DA_neuron->DA_release Promotes D1_R D1 Receptor DA_release->D1_R D2_R D2 Receptor DA_release->D2_R Reward Reward & Reinforcement D1_R->Reward D2_R->Reward Cocaine Cocaine Cocaine->DA_neuron Stimulates Nicotine Nicotine Nicotine->DA_neuron Stimulates

Caption: ACC inhibits GABA transaminase, increasing GABA levels and enhancing inhibition of dopamine neurons in the VTA.

Experimental Workflow for Conditioned Place Preference

cluster_0 Phase 1: Pre-conditioning cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-conditioning Test Habituation Habituation to CPP apparatus (15 min) Baseline Baseline preference test (Record time in each chamber) Habituation->Baseline Drug_Day Drug Administration (e.g., Cocaine or Nicotine) Baseline->Drug_Day Paired_Chamber Confinement in Drug-Paired Chamber (30 min) Drug_Day->Paired_Chamber Alternating Alternate for 8 days Paired_Chamber->Alternating Saline_Day Saline Administration Unpaired_Chamber Confinement in Saline-Paired Chamber (30 min) Saline_Day->Unpaired_Chamber Unpaired_Chamber->Alternating ACC_Admin ACC or Vehicle Administration (30 min prior to test) Alternating->ACC_Admin Test Free access to all chambers (15 min) ACC_Admin->Test Analysis Measure time in each chamber & analyze preference Test->Analysis ACC (1R,4S)-4-aminocyclopent -2-enecarboxylic acid (ACC) GABA_T Inhibition of GABA Transaminase ACC->GABA_T GABA_levels Increased Brain GABA Levels GABA_T->GABA_levels VTA_inhibition Enhanced GABAergic Inhibition in VTA GABA_levels->VTA_inhibition DA_release Decreased Dopamine Release in Nucleus Accumbens VTA_inhibition->DA_release Reward Attenuation of Drug-Induced Reward and Reinforcement DA_release->Reward Behavior Reduced Drug-Seeking Behavior Reward->Behavior

References

Application Note: Chiral HPLC Method Development for Aminocyclopentene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminocyclopentene derivatives are significant structural motifs in many biologically active compounds and pharmaceutical drug candidates. Due to the presence of stereogenic centers, these molecules often exist as enantiomers. Enantiomers of a chiral drug can exhibit substantial differences in pharmacological activity, with one enantiomer providing the therapeutic benefit while the other may be inactive or even contribute to toxic side effects.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration mandate the marketing of single-enantiomer drugs where applicable.[1]

This application note provides a systematic and detailed protocol for the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of aminocyclopentene derivatives. The direct separation approach using a Chiral Stationary Phase (CSP) is the most common and practical method for resolving enantiomers and will be the focus of this guide.[3][4]

Part 1: Method Development Strategy and Initial Screening

The primary goal of method development is to find a suitable combination of a chiral stationary phase and a mobile phase that can effectively resolve the enantiomeric pair.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and often successful in separating a wide range of chiral compounds, including amines.[1][6]

Experimental Protocol: Column and Mobile Phase Screening
  • Column Selection: Begin by screening a minimum of three polysaccharide-based chiral columns. A recommended starting set includes columns with different chiral selectors to cover a broad interaction space.[7]

    • Column 1: Amylose-based (e.g., Chiralpak® IA / IG series)

    • Column 2: Cellulose-based (e.g., Chiralcel® OD-H / OJ-H series)

    • Column 3: An alternative immobilized polysaccharide column for broader solvent compatibility.[2]

  • Sample Preparation: Dissolve the aminocyclopentene derivative racemate in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1.0 mg/mL.

  • Initial Chromatographic Conditions: For aminocyclopentene derivatives (basic compounds), a normal-phase approach is a logical starting point.[8]

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) containing 0.1% Diethylamine (DEA).[7] The basic additive (DEA) is crucial for preventing peak tailing by interacting with residual silanol groups on the silica support.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a low wavelength (e.g., 210-220 nm), assuming the compound lacks a strong chromophore.[7]

  • Screening Execution:

    • Equilibrate the first column with the mobile phase for at least 10-20 column volumes.[5]

    • Inject the sample and run the chromatogram for at least 30 minutes to ensure the elution of all peaks.[5]

    • Repeat the process for each selected column.

  • Data Evaluation: Evaluate the resulting chromatograms for retention, selectivity (α), and resolution (Rs). The goal is to identify the column that provides the best initial separation (ideally Rs > 1.5).

Data Presentation: Screening Results

The following table summarizes hypothetical screening data for an aminocyclopentene derivative on three different chiral stationary phases.

Column (CSP Type)Mobile Phaset_R1 (min)t_R2 (min)Selectivity (α)Resolution (Rs)
Chiralpak® IA (Amylose Phenylcarbamate)Hexane/IPA/DEA (90:10:0.1)8.59.81.181.8
Chiralcel® OD-H (Cellulose Phenylcarbamate)Hexane/IPA/DEA (90:10:0.1)12.112.11.000.0
Chiralpak® IB (Cellulose Phenylcarbamate)Hexane/IPA/DEA (90:10:0.1)10.211.01.101.1

t_R1, t_R2 = Retention times of the first and second eluting enantiomers, respectively. Selectivity (α) = (t_R2 - t_0) / (t_R1 - t_0) Resolution (Rs) = 2(t_R2 - t_R1) / (w1 + w2), where w is the peak width at the base.

Based on these results, the Chiralpak® IA column provides the most promising separation and is selected for method optimization.

Visualization: Method Development Workflow

G cluster_start Phase 1: Screening cluster_optimize Phase 2: Optimization cluster_end Phase 3: Finalization Start Define Analyte & Select CSPs Screen Screen CSPs with Initial Mobile Phase Conditions Start->Screen Eval1 Evaluate Resolution (Rs) and Selectivity (α) Screen->Eval1 Decision Is Rs >= 1.5? Eval1->Decision Optimize Optimize Mobile Phase: - Alcohol % & Type - Additive Concentration - Temperature Decision->Optimize No Final Final Validated Method Decision->Final Yes Eval2 Evaluate Optimized Parameters Optimize->Eval2 Eval2->Decision

Caption: Figure 1: Workflow for Chiral HPLC Method Development.

Part 2: Method Optimization

Once a promising CSP is identified, the mobile phase composition and other parameters can be adjusted to improve the resolution, reduce analysis time, and enhance peak shape.

Experimental Protocol: Optimization

Using the selected column (e.g., Chiralpak® IA), systematically vary the following parameters:

  • Alcohol Modifier Percentage: Adjust the percentage of isopropanol (IPA) in the mobile phase. Increasing the alcohol content generally decreases retention time, while decreasing it can sometimes improve selectivity.[7]

    • Test conditions: Hexane/IPA/DEA at 95:5:0.1, 90:10:0.1, and 85:15:0.1.

  • Alcohol Modifier Type: Substitute IPA with other alcohols like ethanol. Different alcohols can alter the hydrogen bonding interactions with the CSP, leading to changes in enantioselectivity.[7]

    • Test condition: Hexane/Ethanol/DEA at 90:10:0.1.

  • Temperature: Evaluate the effect of column temperature. Lowering the temperature often increases chiral selectivity, whereas higher temperatures can improve peak efficiency.[5]

    • Test conditions: 15 °C, 25 °C, and 40 °C.

Data Presentation: Optimization Results

The following table shows hypothetical data from the optimization of the mobile phase for the Chiralpak® IA column.

Mobile Phase Composition (v/v/v)Temperature (°C)t_R1 (min)t_R2 (min)Selectivity (α)Resolution (Rs)
Hexane/IPA/DEA (95:5:0.1)2511.213.51.222.5
Hexane/IPA/DEA (90:10:0.1) 25 8.5 9.8 1.18 1.8
Hexane/IPA/DEA (85:15:0.1)256.16.91.151.4
Hexane/Ethanol/DEA (90:10:0.1)259.511.11.202.1

Based on this optimization, Hexane/Ethanol/DEA (90:10:0.1) provides the best balance of resolution (Rs = 2.1) and a reasonable analysis time. This will be the final method selected for validation.

Part 3: Method Validation

Method validation is a mandatory process to ensure the analytical method is reliable, reproducible, and suitable for its intended purpose.[9] The protocol should follow established regulatory guidelines.[9]

Experimental Protocol: Validation Parameters

The optimized method (Column: Chiralpak® IA; Mobile Phase: Hexane/Ethanol/DEA (90:10:0.1); Flow: 1.0 mL/min; Temp: 25°C) will be validated for the following parameters:

  • Specificity: Inject the racemate, individual enantiomers (if available), and a blank (diluent) to demonstrate that the peaks are well-resolved from each other and from any potential interferences.

  • Linearity and Range: Prepare a series of at least five concentrations of the racemate. Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.998.[10]

  • Accuracy (Recovery): Spike a sample of the main enantiomer with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit). Calculate the percentage recovery for the undesired enantiomer.[10]

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of a single sample solution and calculate the relative standard deviation (%RSD) of the peak areas.

    • Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment and calculate the %RSD. The %RSD should typically be less than 2%.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]

  • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, temperature ±2°C) and observe the effect on the resolution and retention times to ensure the method remains reliable under minor fluctuations.[11]

Data Presentation: Validation Summary

This table summarizes typical acceptance criteria and hypothetical validation results.

Validation ParameterAcceptance CriterionHypothetical Result
Specificity Baseline resolution (Rs > 1.5)Rs = 2.1; No interference at retention times
Linearity (r²) ≥ 0.9990.9995
Range e.g., 0.1 - 2.0 µg/mL (for impurity)0.1 - 2.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.05 µg/mL
LOQ Report value0.15 µg/mL
Robustness Rs remains > 1.5All variations resulted in Rs > 1.8

Visualization: Method Validation Parameters

G cluster_what Assesses 'What' is Measured cluster_how_well Assesses 'How Well' it is Measured cluster_how_much Assesses 'How Much' is Measured cluster_reliability Assesses Reliability center_node Validated Chiral Method Specificity Specificity (Distinguishes enantiomers) center_node->Specificity Accuracy Accuracy (Closeness to true value) center_node->Accuracy Precision Precision (Agreement between measurements) center_node->Precision Linearity Linearity & Range (Proportional response) center_node->Linearity Limits LOD & LOQ (Method sensitivity) center_node->Limits Robustness Robustness (Resists small variations) center_node->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Figure 2: Key Parameters for Method Validation.

Conclusion

This application note outlines a comprehensive and systematic strategy for developing and validating a chiral HPLC method for the separation of aminocyclopentene derivative enantiomers. The process begins with a logical screening of diverse polysaccharide-based chiral stationary phases, followed by a systematic optimization of mobile phase and temperature to achieve baseline resolution. Finally, a rigorous validation protocol ensures the method is accurate, precise, and robust for its intended application in a research or quality control environment. By following this structured approach, scientists can efficiently develop reliable methods for the critical task of enantiomeric purity assessment.

References

Application Notes and Protocols: (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in Abacavir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the role of aminocyclopentene derivatives in the synthesis of Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV. A critical focus is placed on the stereochemistry of the key intermediate, (1S,4R)-4-aminocyclopent-2-en-1-yl methanol, and its undesired isomer, (1R,4S)-4-aminocyclopent-2-en-1-yl methanol hydrochloride.

Introduction

Abacavir is a carbocyclic nucleoside analog that, after intracellular phosphorylation to carbovir triphosphate, inhibits HIV reverse transcriptase.[1][2] The synthesis of Abacavir relies on the stereospecific coupling of a chiral cyclopentene backbone with a purine base. The specific enantiomer required for the biological activity of Abacavir is derived from the (1S,4R) configuration of the aminocyclopentene intermediate.[3][4][5] The (1R,4S) isomer, while chemically similar, is an undesired byproduct in the synthesis.[6] Efficient synthesis of Abacavir, therefore, necessitates either an enantioselective synthesis of the (1S,4R) intermediate or a robust method for the separation of the desired and undesired enantiomers.[1][6]

Role of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride's Corresponding Amino Alcohol

The compound mentioned in the topic, this compound, is closely related to the key amino alcohol intermediate. The crucial intermediate in Abacavir synthesis is an amino alcohol, specifically [(1S,4R)-4-amino-2-cyclopenten-1-yl]methanol.[7] Its enantiomer, (1R,4S)-4-aminocyclopent-2-en-1-yl methanol hydrochloride, is considered an impurity or an undesired isomer in the context of Abacavir synthesis.[6] Controlling the stereochemistry to favor the (1S,4R) isomer is a key challenge, and methods are often employed to separate it from the undesired (1R,4S) isomer, which can increase the yield of the final active pharmaceutical ingredient by 5-10%.[6]

Synthetic Pathway Overview

A common synthetic route to Abacavir involves the coupling of a protected di-halo aminopyrimidine with the chiral aminocyclopentene intermediate, followed by cyclization to form the purine ring and subsequent reaction with cyclopropylamine.

G cluster_pyrimidine Pyrimidine Precursor Synthesis cluster_coupling Coupling and Cyclization cluster_final_steps Final Synthesis Steps start 4,6-dichloro-2,5-diaminopyrimidine formylation Formylation (Formic acid, Acetic anhydride) start->formylation Step 1 diformamidopyrimidine 4,6-dichloro-2,5-diformamidopyrimidine formylation->diformamidopyrimidine coupling Coupling Reaction diformamidopyrimidine->coupling aminocyclopentene (1S,4R)-4-amino-2-cyclopentene-1-methanol aminocyclopentene->coupling intermediate_VI N-[2-amino-4-chloro-6-[4(S)-(hydroxymethyl)- 2-cyclopenten-1(R)-ylamino]pyrimidin-5-yl]formamide coupling->intermediate_VI cyclization Ring Closure (e.g., Triethyl orthoformate) intermediate_VI->cyclization chloropurine (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]- 2-cyclopentene-1-methanol hydrochloride cyclization->chloropurine cyclopropylamine_reaction Reaction with Cyclopropylamine chloropurine->cyclopropylamine_reaction abacavir_base Abacavir (free base) cyclopropylamine_reaction->abacavir_base salt_formation Salt Formation (e.g., Sulfuric acid) abacavir_base->salt_formation abacavir_sulfate Abacavir Sulfate salt_formation->abacavir_sulfate

Caption: General synthetic workflow for Abacavir.

Enantiomer Relationship

The desired (1S,4R) and undesired (1R,4S) enantiomers of the key aminocyclopentene intermediate are non-superimposable mirror images of each other. The separation of these enantiomers is crucial for the synthesis of the active form of Abacavir.

G cluster_desired Desired Enantiomer cluster_undesired Undesired Enantiomer desired (1S,4R)-4-aminocyclopent-2-en-1-yl methanol undesired (1R,4S)-4-aminocyclopent-2-en-1-yl methanol desired->undesired Mirror Plane

Caption: Relationship between desired and undesired enantiomers.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of Abacavir, based on published procedures.

Protocol 1: Preparation of 4,6-Dichloro-2,5-diformamidopyrimidine

This protocol describes the formylation of 4,6-dichloro-2,5-diaminopyrimidine.

Materials:

  • 4,6-dichloro-2,5-diaminopyrimidine

  • Formic acid

  • Acetic anhydride

  • Toluene

  • Reaction vessel

  • Stirrer

  • Temperature control system

Procedure:

  • Dissolve 10 g of 4,6-dichloro-2,5-diaminopyrimidine in 100 ml of formic acid in a suitable reaction vessel.[8]

  • Cool the solution to 0-5°C.[8]

  • Slowly add 30 ml of acetic anhydride to the solution over 15 minutes, maintaining the temperature at 0-5°C.[8]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.[8]

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue twice with toluene to obtain the title compound (approximately 13 g), which can be used in the next step without further purification.[8]

Protocol 2: Synthesis of (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride

This protocol outlines the coupling of the pyrimidine derivative with the chiral amino alcohol and subsequent cyclization.

Materials:

  • 4,6-dichloro-2,5-diformamidopyrimidine (from Protocol 1)

  • (1S,4R)-4-amino-2-cyclopentene-1-methanol

  • Anhydrous isopropanol

  • Anhydrous HCl in isopropanol (2M)

  • Triethyl orthoformate

  • Sodium bicarbonate (NaHCO3)

  • Reaction vessel with nitrogen atmosphere

  • Stirrer

  • Temperature control system

Procedure:

  • Dissolve 20.0 g (56.53 mmol) of N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino] pyrimidin-2-yl}isobutyramide (a related intermediate) in 170 ml of a 2M anhydrous solution of HCl in isopropanol under a nitrogen atmosphere.[9]

  • Heat the mixture to 40-42°C for 2 hours.[9]

  • Cool the resulting solution to 8-10°C.[9]

  • Add 28.2 ml (169.59 mmol) of triethyl orthoformate and stir the reaction mixture at the same temperature for 2 hours.[9]

  • Slowly add 28.50 g (339.17 mmol) of NaHCO3 and stir for 30 minutes.[9]

  • Filter off the precipitated salts to obtain the desired product in solution.[9]

Protocol 3: Synthesis of Abacavir from the Chloropurine Intermediate

This protocol describes the final step of reacting the chloropurine intermediate with cyclopropylamine.

Materials:

  • Solution of (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride (from Protocol 2)

  • Cyclopropylamine

  • Sodium bicarbonate (NaHCO3)

  • Isopropanol

  • Reaction vessel

  • Reflux condenser

Procedure:

  • To the clear solution from the previous step, add 3.56 g (42.4 mmol) of NaHCO3 and 14.7 ml (212 mmol) of cyclopropylamine.[9]

  • Reflux the mixture for 1 hour.[9]

  • Filter off the salts.

  • Evaporate the solvent to obtain a syrup.

  • Dissolve the syrup in hot isopropanol (120 ml).

  • Cool the mixture to 0-2°C to induce crystallization.

  • Filter the resulting slurry and dry the solid under vacuum at 30°C to yield N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (an acylated precursor to Abacavir).[9]

  • The final deprotection step to yield Abacavir can be achieved by refluxing with a 10% NaOH solution in isopropanol for 1 hour.[4][10]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic procedures for Abacavir and its intermediates.

Table 1: Yields of Key Intermediates and Final Product

StepStarting MaterialProductReported YieldReference
Formylation4,6-dichloro-2,5-diaminopyrimidine4,6-dichloro-2,5-diformamidopyrimidineQuantitative[8]
Synthesis of Acylated Abacavir PrecursorN-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]...}N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide73%[9]
Deprotection to AbacavirN-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramideAbacavir88-90%[4][10]

Table 2: Reagent Quantities for Acylated Abacavir Precursor Synthesis

ReagentMolar Equivalent (relative to starting pyrimidine)Reference
Anhydrous HCl/Isopropanol6[9]
Triethyl orthoformate3[9]
Sodium Bicarbonate (neutralization)6[9]
Cyclopropylamine3.75[9]
Sodium Bicarbonate (base)0.75[9]

Conclusion

The synthesis of Abacavir is a stereospecific process where the chirality of the cyclopentene intermediate is paramount. While this compound and its corresponding amino alcohol are relevant to the overall synthetic scheme, it is the (1S,4R) enantiomer that is the crucial building block for the active pharmaceutical ingredient. The provided protocols and data offer a detailed overview for researchers and professionals in drug development to understand and potentially optimize the synthesis of this important antiretroviral agent. Careful control of stereochemistry and efficient separation of enantiomers are key to achieving high yields and purity of the final drug product.

References

Application Notes and Protocols: Experimental Procedure for Boc Protection of Aminocyclopentene Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the tert-butoxycarbonyl (Boc) protection of aminocyclopentene carboxylic acid. The Boc protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, due to its stability under various conditions and the ease of its removal under mild acidic conditions.[1][2][3][4]

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules.[1] The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry, valued for its high yields and mild reaction conditions.[5] The reaction typically involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5][6] This protocol outlines a standard procedure for the N-Boc protection of aminocyclopentene carboxylic acid, a valuable building block in medicinal chemistry.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the amino group of the aminocyclopentene carboxylic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). A base is typically used to neutralize the acidic byproduct generated during the reaction, driving the reaction to completion.

Experimental Protocol

This protocol describes a common method for the Boc protection of an amino acid derivative using di-tert-butyl dicarbonate in a biphasic solvent system.

Materials:

  • Aminocyclopentene carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aminocyclopentene carboxylic acid (1.0 equivalent) in a mixture of dichloromethane and water.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (1.5-2.0 equivalents) to create a basic aqueous layer.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the biphasic mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine all organic layers.

  • Washing: Wash the combined organic layer with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure N-Boc-aminocyclopentene carboxylic acid.[7]

Data Presentation

The following table summarizes representative quantitative data for Boc protection of various amines under different conditions, providing an expected range for the yield of the target product.

SubstrateReagentsSolventBaseTime (h)Yield (%)Reference
Aniline(Boc)₂O, Amberlite-IR 120Dichloromethane-< 0.195[7]
1,2,3,6-Tetrahydropyridine(Boc)₂OTetrahydrofuran-Overnight89[8]
Various Amines(Boc)₂OWater/Acetone-0.5 - 290-98[9]
General Amines(Boc)₂ODichloromethaneDMAPNot specifiedHigh[10]

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the Boc protection of aminocyclopentene carboxylic acid.

Boc_Protection_Workflow start Start dissolve Dissolve aminocyclopentene carboxylic acid in DCM/H₂O start->dissolve add_base Add NaHCO₃ dissolve->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react workup Work-up: Separate layers, Extract with DCM react->workup wash Wash with H₂O and Brine workup->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Pure N-Boc protected product purify->end

Experimental workflow for Boc protection.

References

Application Notes and Protocols: Spectroscopic Analysis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. The following sections present the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive protocols for sample preparation and data acquisition.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.61 g/mol
CAS Number 130931-85-0
Chemical Structure this compound structure

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is based on typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~6.0 - 6.2m-H-2, H-3
~4.5 - 4.7m-H-4
~3.8 - 4.0m-H-1
~2.5 - 2.7m-H-5a
~1.8 - 2.0m-H-5b
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
Chemical Shift (δ, ppm)Assignment
~175 - 180C=O (Carboxyl)
~130 - 135C-2, C-3
~55 - 60C-4
~45 - 50C-1
~35 - 40C-5
Table 3: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500Broad, StrongO-H (Carboxylic Acid) and N-H (Ammonium) stretch
~3050Medium=C-H Stretch (Olefinic)
~2950MediumC-H Stretch (Aliphatic)
~1720StrongC=O Stretch (Carboxylic Acid)
~1640MediumC=C Stretch (Olefinic)
~1600MediumN-H Bend (Ammonium)
~1400MediumC-O-H Bend
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zPredicted Ion
128.07[M+H]⁺ (protonated free amine)
111.07[M+H - NH₃]⁺
83.07[M+H - COOH]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 500 MHz)

Protocol:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer

Protocol:

  • Grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press die.

  • Apply pressure to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder.

  • Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Protocol:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a methanol/water (1:1) solvent system.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.

  • Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300 Da).

  • If fragmentation analysis is desired, perform tandem MS (MS/MS) on the protonated molecular ion.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in D₂O IR FT-IR Spectroscopy Sample->IR Prepare KBr Pellet MS Mass Spectrometry (ESI-MS) Sample->MS Dissolve in MeOH/H₂O Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Compound This compound H_NMR ¹H NMR (Proton Environments) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Analysis FT-IR (Functional Groups) Compound->IR_Analysis MS_Analysis Mass Spec (Molecular Ion & Fragments) Compound->MS_Analysis Final_Structure Confirm Structure H_NMR->Final_Structure Combined Data C_NMR->Final_Structure Combined Data IR_Analysis->Final_Structure Combined Data MS_Analysis->Final_Structure Combined Data

Caption: Logical relationship of spectroscopic data for structural confirmation.

Application Notes and Protocols for the Use of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel conformational constraints. (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a conformationally restricted β-amino acid that serves as a versatile building block in the synthesis of peptidomimetics and other biologically active molecules. Its rigid cyclopentene ring imposes specific torsional constraints on the peptide backbone, influencing secondary structure and interaction with biological targets. This document provides detailed application notes and experimental protocols for the successful incorporation of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this unique amino acid is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₆H₁₀ClNO₂[1]
Molecular Weight 163.60 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water and DMF
Stereochemistry (1R,4S)

Application Notes

The constrained nature of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid makes it a valuable tool for probing structure-activity relationships (SAR) in peptides. By replacing native amino acid residues, researchers can investigate the influence of backbone conformation on biological activity.

Key Applications:

  • Peptidomimetics: This amino acid can be used to create mimics of natural peptides with improved pharmacokinetic profiles. The constrained cyclopentene ring can lock the peptide into a bioactive conformation, potentially increasing potency and selectivity.

  • Induction of Secondary Structures: The incorporation of this β-amino acid can induce specific secondary structures, such as turns and helices, within a peptide sequence. This is particularly useful in the design of peptide-based therapeutics and molecular probes.

  • Drug Discovery: It serves as a key intermediate in the synthesis of various biologically active molecules, with potential applications in targeting neurological disorders and in the development of enzyme inhibitors.[1]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. Adjustments may be necessary depending on the specific peptide sequence and the automated synthesizer used.

Materials and Reagents
  • Fmoc-protected (1R,4S)-4-aminocyclopent-2-enecarboxylic acid

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • Fmoc-protected standard amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating Fmoc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Coupling of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid:

    • Pre-activate a solution of Fmoc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the potential for steric hindrance from the cyclic structure, a longer coupling time compared to standard amino acids is recommended. Monitoring the reaction with a Kaiser test is advised. If the test is positive (indicating incomplete coupling), a second coupling should be performed.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat: Continue with the next amino acid in the sequence by returning to step 2.

Protocol 2: Peptide Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the resin under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Data Presentation

Table 1: Representative Coupling Conditions and Yields
Amino AcidCoupling ReagentActivation Time (min)Coupling Time (hr)Crude Purity (%)Overall Yield (%)
Fmoc-(1R,4S)-4-aminocyclopent-2-enecarboxylic acidHBTU/DIPEA22-4>8560-75
Fmoc-Gly-OHHBTU/DIPEA21>9580-90
Fmoc-Phe-OHHBTU/DIPEA21.5>9075-85

Note: Data are representative and may vary depending on the peptide sequence and synthesis scale.

Table 2: Analytical Data for a Model Peptide (Ac-Tyr-(1R,4S)-Acpc-Phe-NH₂)
AnalysisResult
RP-HPLC Retention Time 15.8 min (Gradient: 10-70% ACN in 30 min)
Calculated Mass (M+H)⁺ 481.24 g/mol
Observed Mass (M+H)⁺ 481.25 g/mol

(Acpc = 4-aminocyclopent-2-enecarboxylic acid)

Visualizations

Experimental Workflow

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-(1R,4S)-Acpc-OH Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat for next AA Washing2->Repeat Repeat->Fmoc_Deprotection Cleavage 7. Cleavage from Resin Repeat->Cleavage Final AA Precipitation 8. Precipitation Cleavage->Precipitation Drying 9. Drying Precipitation->Drying Purification 10. RP-HPLC Purification Drying->Purification Characterization 11. MS & HPLC Analysis Purification->Characterization

Caption: Workflow for SPPS of peptides with (1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

Logical Relationship of Peptide Design

peptide_design cluster_concept Peptide Design Strategy cluster_outcome Desired Outcomes Natural_Peptide Natural Peptide Lead SAR_Studies Structure-Activity Relationship (SAR) Natural_Peptide->SAR_Studies Incorporate_Acpc Incorporate (1R,4S)-Acpc SAR_Studies->Incorporate_Acpc Improved_Stability Enhanced Proteolytic Stability Incorporate_Acpc->Improved_Stability Improved_Activity Improved Biological Activity (Potency & Selectivity) Incorporate_Acpc->Improved_Activity Novel_Conformation Novel Bioactive Conformation Incorporate_Acpc->Novel_Conformation

Caption: Rationale for incorporating (1R,4S)-Acpc in peptide design.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its successful incorporation using standard Fmoc-SPPS protocols, with minor modifications to coupling times, allows for the generation of novel peptidomimetics with potentially enhanced therapeutic properties. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers to effectively utilize this unique amino acid in their peptide synthesis endeavors. Careful monitoring of coupling reactions and thorough purification and characterization are key to obtaining high-quality peptides for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Q1: Why is the yield of my final product, this compound, consistently low?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and troubleshooting steps:

  • Incomplete Hydrolysis of the Ester Intermediate: The conversion of the methyl ester intermediate to the final carboxylic acid is a critical step.

    • Solution: Ensure the hydrolysis conditions are optimal. One reported method involves dissolving the methyl ester tartrate in methanol, neutralizing with triethylamine, and then adding an aqueous solution of lithium hydroxide at a low temperature (-20°C). After the reaction, acidification with acetic acid is crucial.[1]

  • Moisture Contamination: The starting materials and intermediates can be sensitive to moisture, leading to unwanted side reactions and reduced yield.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

  • Suboptimal Reaction Temperature: Temperature control is critical for many of the reaction steps.

    • Solution: Carefully monitor and control the reaction temperature at each step. For the hydrolysis step with lithium hydroxide, maintaining a temperature of -20°C is recommended.[1]

  • Formation of Isomeric Impurities: The synthesis can sometimes yield undesired isomers, which can be difficult to separate and lead to a lower yield of the desired product.

    • Solution: Utilize chiral purification techniques, such as preparative chiral HPLC, to separate the desired (1R,4S) isomer from any undesired enantiomers or diastereomers that may form.

Q2: I am observing significant impurity peaks in my HPLC analysis of the final product. How can I identify and minimize these impurities?

A2: Impurity formation is a common challenge. Here's how to approach this issue:

  • Identify the Impurities:

    • Solution: Use analytical techniques like HPLC-MS to identify the mass of the impurity peaks. This can provide clues about their structure (e.g., unreacted starting material, side-products, or isomers).

  • Minimize Impurity Formation:

    • Control Reaction Conditions: As mentioned above, strict control of temperature, reaction time, and stoichiometry of reagents can minimize the formation of side products.

    • Purification of Intermediates: Purifying the intermediates at each step of the synthesis can prevent carrying impurities through to the final product.

  • Effective Purification of the Final Product:

    • Solution: After the reaction is complete and the organic solvent has been removed, dissolving the crude product in a suitable solvent like tetrahydrofuran can help precipitate out salts, which can then be removed by filtration.[1] Recrystallization or chiral HPLC may be necessary for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: A reported synthesis starting from (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate achieved a yield of 83.7%.[1] However, yields can vary significantly depending on the specific protocol and reaction scale.

Q2: What are the key starting materials for this synthesis?

A2: One common precursor is the methyl ester of the target molecule, specifically (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate.[1] This compound serves as a key intermediate in the synthesis of various biologically active molecules.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a crucial technique.

  • Chiral HPLC: An enantioselective HPLC method is essential for separating the desired (1R,4S) isomer from other stereoisomers. A reported method uses a chiral stationary phase like a Crown Pack CR (+) column with a mobile phase of 50mM sodium perchlorate (pH adjusted to 2 with perchloric acid).[2]

  • Reverse-Phase HPLC: This can be used to monitor the overall reaction progress and assess the purity of the product by separating compounds based on their polarity.

Data Presentation

Table 1: Reported Yield for the Synthesis of this compound

Starting MaterialReagentsProductYield (%)Reference
(1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrateMethanol, Triethylamine, Water, Lithium hydroxide, Acetic acid, Tetrahydrofuran(1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride83.7[1]

Experimental Protocols

Detailed Methodology for the Hydrolysis of the Methyl Ester Intermediate

This protocol is based on a reported procedure for the final step in the synthesis of this compound.[1]

  • Dissolution: Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.

  • Neutralization: Add triethylamine to the solution until the pH is between 6 and 7.

  • Aqueous Addition: Add 10mL of water to the mixture.

  • Cooling: Cool the reaction mixture to -20°C.

  • Hydrolysis: Slowly add 5mL of a pre-cooled aqueous solution of lithium hydroxide (containing 0.16g of lithium hydroxide) dropwise.

  • Quenching: Immediately after the addition is complete, neutralize the reaction by adding acetic acid until the pH is between 3 and 4.

  • Solvent Removal: Remove the organic solvent by rotary evaporation.

  • Purification: Dilute the residue with tetrahydrofuran to precipitate any salts. Filter off the salt and remove the tetrahydrofuran by rotary evaporation to obtain the final product.

Mandatory Visualization

experimental_workflow start Start: (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate dissolution Dissolve in Methanol start->dissolution neutralization Neutralize with Triethylamine (pH 6-7) dissolution->neutralization aqueous_addition Add Water neutralization->aqueous_addition cooling Cool to -20°C aqueous_addition->cooling hydrolysis Add LiOH solution cooling->hydrolysis quenching Neutralize with Acetic Acid (pH 3-4) hydrolysis->quenching solvent_removal Remove Organic Solvent quenching->solvent_removal purification Purify with Tetrahydrofuran solvent_removal->purification end End: this compound purification->end

Caption: Experimental workflow for the hydrolysis step.

troubleshooting_logic low_yield Low Yield Observed check_hydrolysis Incomplete Hydrolysis? low_yield->check_hydrolysis check_moisture Moisture Contamination? low_yield->check_moisture check_temp Suboptimal Temperature? low_yield->check_temp check_isomers Isomer Formation? low_yield->check_isomers optimize_hydrolysis Optimize Hydrolysis Conditions (Reagents, Time) check_hydrolysis->optimize_hydrolysis use_anhydrous Use Anhydrous Solvents/Reagents & Inert Atmosphere check_moisture->use_anhydrous control_temp Strict Temperature Control (e.g., -20°C for hydrolysis) check_temp->control_temp chiral_hplc Utilize Chiral HPLC for Purification check_isomers->chiral_hplc

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Diastereomeric Separation of Aminocyclopentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of aminocyclopentene diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating diastereomers of aminocyclopentene isomers via HPLC?

A1: Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics. This difference in properties, such as polarity and stereochemistry, allows for their separation using conventional, achiral stationary phases in HPLC systems.[1] The primary goal of method development is to identify a combination of stationary and mobile phases that maximizes the differences in interaction between the diastereomers, leading to differential retention times and, consequently, effective separation.[1]

Q2: Is a chiral stationary phase (CSP) always necessary to separate aminocyclopentene diastereomers?

A2: Not necessarily. Because diastereomers have different physical properties, a chiral column is often not required to resolve them.[1] Separation can frequently be achieved on standard achiral reversed-phase (e.g., C18, Phenyl) or normal-phase (e.g., silica) columns.[1] However, if achiral methods prove insufficient, chiral stationary phases can exhibit high selectivity for diastereomers and represent a viable alternative.[1] Polysaccharide-based and macrocyclic glycopeptide CSPs are often chosen for their broad applicability.[2]

Q3: My aminocyclopentene compound lacks a strong UV chromophore. How can I detect it using HPLC-UV?

A3: For compounds lacking a UV chromophore, pre-column derivatization is a common and effective strategy. This involves reacting the aminocyclopentene isomers with a derivatizing agent that introduces a chromophoric tag, making the derivatives detectable by UV. A widely used reagent for primary and secondary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[2] This not only facilitates detection but can also improve the chromatographic separation of the resulting diastereomeric derivatives.

Q4: What is the role of mobile phase additives in the separation of aminocyclopentene diastereomers?

A4: Mobile phase additives are crucial for optimizing peak shape and selectivity. For basic compounds like aminocyclopentenes, adding a small amount of a basic modifier, such as diethylamine (DEA), can significantly reduce peak tailing by masking residual acidic silanol groups on the silica-based stationary phase.[3] Conversely, acidic modifiers like trifluoroacetic acid (TFA) are often used for acidic compounds to achieve sharper peaks.[4] The choice and concentration of the additive can profoundly impact the separation and should be systematically optimized.[3]

Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate between aminocyclopentene diastereomers?

A5: Yes, NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of diastereomers.[5][6][7] Since diastereomers have different spatial arrangements, their corresponding protons and carbons will exist in slightly different chemical environments, leading to distinct chemical shifts and coupling constants in the NMR spectrum.[7] Techniques such as 1D proton and 13C NMR, as well as 2D experiments like NOESY/EXSY, can be employed to distinguish between isomers and even study their interconversion dynamics if they are in equilibrium.[5][6]

Troubleshooting Guide

Problem 1: My aminocyclopentene diastereomers are co-eluting or show very poor resolution.

This is a selectivity issue, and the goal is to enhance the differential interaction of the diastereomers with the stationary and mobile phases.

  • Solution 1: Modify the Mobile Phase Composition. This is often the most effective initial step.[1]

    • Change the organic modifier: If you are using acetonitrile, try methanol, or vice-versa. Tetrahydrofuran (THF) can also offer different selectivity.[8]

    • Adjust the mobile phase strength: Systematically vary the ratio of the organic modifier to the aqueous or non-polar phase in small increments (e.g., 2-5%).[1]

    • Incorporate or change additives: For these basic analytes, adding or adjusting the concentration of an amine like DEA can improve peak shape and may alter selectivity.[4]

  • Solution 2: Change the Stationary Phase. If mobile phase optimization is insufficient, the column chemistry is the next variable to address.[1]

    • Try a different achiral phase: If a C18 column is not providing separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms (e.g., π-π interactions).[4]

    • Switch to a chiral stationary phase (CSP): Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often successful in separating diastereomers.[9]

  • Solution 3: Adjust the Temperature. Temperature can influence selectivity, sometimes in unpredictable ways.[10][11]

    • Screen a range of temperatures (e.g., 25°C, 40°C, 55°C) to see if resolution improves.[1][4] Increasing temperature generally decreases retention time but can either increase or decrease resolution depending on the analytes.[10][12]

  • Solution 4: Consider Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for chiral and achiral separations and can be an excellent alternative to HPLC, often providing faster and more efficient separations.[13][14]

Problem 2: The peaks for my aminocyclopentene isomers are broad or tailing.

Peak asymmetry is often caused by secondary interactions or issues with the chromatographic system.

  • Solution 1: Add a Mobile Phase Modifier. As basic compounds, aminocyclopentenes can interact with acidic silanol groups on the column packing, leading to tailing.

    • Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask these silanol groups.[4]

  • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are designed to have fewer exposed silanol groups, which minimizes tailing for basic analytes.[1]

  • Solution 3: Reduce Sample Overload. Injecting too much sample can lead to peak distortion.[4]

    • Try reducing the injection volume or the concentration of the sample.[4]

  • Solution 4: Ensure Sample Solvent Compatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Whenever possible, dissolve the sample in the initial mobile phase composition.[4]

Data Presentation: HPLC Method Optimization Parameters

The following tables summarize key parameters that can be adjusted to optimize the separation of aminocyclopentene diastereomers.

Table 1: Mobile Phase Optimization

ParameterVariationExpected OutcomeReference
Organic Modifier Acetonitrile vs. Methanol vs. THFAlters selectivity and retention time.[1][8]
Modifier % Isocratic adjustments (e.g., 2-5% increments)Fine-tunes retention and resolution.[1]
Additive (Base) 0.05-0.2% Diethylamine (DEA) or Triethylamine (TEA)Reduces peak tailing for basic analytes.[4]
Additive (Acid) 0.1% Trifluoroacetic Acid (TFA) or Formic AcidImproves peak shape for acidic compounds (less common for amines).[4]

Table 2: Temperature and Flow Rate Optimization

ParameterVariationExpected OutcomeReference
Temperature 25°C, 40°C, 55°CCan alter selectivity and decrease retention time.[1][10][12][1]
Flow Rate 0.8 mL/min, 1.0 mL/min, 1.2 mL/minAffects efficiency and analysis time; may slightly impact resolution.[1]

Experimental Protocols

Protocol 1: General HPLC Method Development Workflow
  • Analyte Characterization: Determine the structure, pKa, and solubility of the aminocyclopentene isomers.

  • Initial Column & Mobile Phase Screening:

    • Select two to three different achiral columns (e.g., C18, Phenyl-Hexyl, PFP).[1][4]

    • Prepare two primary mobile phase systems. For reversed-phase, use Water/Acetonitrile and Water/Methanol, each with 0.1% DEA.[1][4]

    • Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.[4]

  • Method Optimization:

    • Based on the best initial result, convert the gradient method to an isocratic one based on the elution percentage from the screening run.[1]

    • Systematically adjust the mobile phase composition, temperature, and flow rate as detailed in Tables 1 and 2 to maximize resolution.[1]

Protocol 2: Pre-Column Derivatization with Marfey's Reagent (FDAA)

This protocol is for enhancing UV detection and potentially improving separation.[2]

  • Sample Preparation: Dissolve approximately 1 mg of the aminocyclopentene isomer mixture in 200 µL of water.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

  • Reaction:

    • To the sample solution, add 400 µL of the FDAA solution.

    • Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.

    • Incubate the mixture at 40°C for 1 hour.[2]

  • Quenching: After incubation, neutralize the reaction by adding 20 µL of 2 M HCl.

  • Analysis: Dilute the resulting solution with the mobile phase and inject it into the HPLC system. The resulting diastereomers can be separated on a standard achiral column (e.g., C18).

Visualizations

Troubleshooting_Workflow Start Poor or No Resolution ModifyMP Modify Mobile Phase (Organic Solvent, %) Start->ModifyMP Additives Add/Adjust Modifier (e.g., 0.1% DEA) ModifyMP->Additives Still poor? Success Resolution Achieved ModifyMP->Success Success ChangeTemp Adjust Temperature (e.g., 25-60°C) Additives->ChangeTemp Still poor? Additives->Success Success ChangeColumn Change Stationary Phase (e.g., Phenyl, PFP) ChangeTemp->ChangeColumn Still poor? ChangeTemp->Success Success UseCSP Use Chiral Column (e.g., Polysaccharide) ChangeColumn->UseCSP Still poor? ChangeColumn->Success Success ConsiderSFC Consider Alternative: Supercritical Fluid Chromatography (SFC) UseCSP->ConsiderSFC Still poor? UseCSP->Success Success ConsiderSFC->Success Success

Caption: Troubleshooting workflow for poor diastereomer separation.

HPLC_Method_Development Start Start: Define Separation Goal Screening 1. Column & Mobile Phase Screening (Gradient Elution) Start->Screening Eval1 Evaluate Initial Separation Screening->Eval1 Optimization 2. Isocratic Method Optimization Eval1->Optimization Partial Separation NoSep No Separation Eval1->NoSep No Separation Opt_MP Adjust Mobile Phase Ratio Optimization->Opt_MP Opt_Temp Adjust Temperature Optimization->Opt_Temp Opt_Flow Adjust Flow Rate Optimization->Opt_Flow Eval2 Evaluate Resolution Opt_MP->Eval2 Opt_Temp->Eval2 Opt_Flow->Eval2 Eval2->Optimization Resolution < 1.5 End Final Method Eval2->End Resolution > 1.5 NoSep->Screening Try different columns/solvents

Caption: General workflow for HPLC method development.

References

Technical Support Center: Optimization of Aminocyclopentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for aminocyclopentene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of aminocyclopentenes, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Possible Causes:

  • Ineffective Catalyst: The chosen catalyst may not be optimal for the specific substrate or reaction type (e.g., Lewis acid for aza-Piancatelli rearrangement).

  • Improper Solvent Selection: The solvent may not be suitable for dissolving reactants or facilitating the desired reaction pathway.

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition.

  • Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion, or excessive time may lead to side reactions.

  • Poor Quality of Reagents: Starting materials, reagents, or solvents may be impure or degraded.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Product Yield catalyst Verify Catalyst Activity and Loading start->catalyst solvent Evaluate Solvent Choice catalyst->solvent If catalyst is appropriate temp_time Optimize Temperature and Time solvent->temp_time If solvent is suitable reagents Check Reagent Quality temp_time->reagents If conditions are optimized analysis Analyze Reaction Mixture (TLC, NMR) reagents->analysis If reagents are pure analysis->catalyst If starting material is unreacted end_good Problem Resolved analysis->end_good If desired product is forming end_bad Consult Further Literature analysis->end_bad If complex mixture or side products

Caption: Troubleshooting workflow for low product yield.

Recommended Solutions:

  • Catalyst Screening: If a Lewis acid-catalyzed reaction is being performed, consider screening different Lewis acids (e.g., lanthanide salts for reactions with basic amines).[1] For other types of reactions, a variety of catalysts might be applicable, and screening may be necessary to find the optimal one.

  • Solvent Optimization: Solvents can significantly influence reaction outcomes.[2] Consider less conventional but potentially more effective "green solvents" like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which have been shown to improve yields in some syntheses.[3]

  • Temperature and Time Titration: Perform small-scale reactions at a range of temperatures and monitor the progress over time using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the optimal conditions.[1]

  • Reagent Purity: Ensure all reagents and solvents are of high purity and are properly stored. Starting materials should be fully characterized before use.

Issue 2: Formation of Multiple Products or Isomers

Possible Causes:

  • Lack of Stereocontrol: The reaction conditions may not favor the formation of a single stereoisomer.

  • Side Reactions: The chosen conditions might promote competing reaction pathways.

  • Isomerization of Product: The desired product may be isomerizing under the reaction conditions.

Troubleshooting Workflow:

Isomer_Formation_Troubleshooting start Multiple Products/Isomers Formed analysis Characterize all Products (NMR, MS) start->analysis catalyst Investigate Chiral Catalysts/Additives conditions Modify Reaction Conditions (Temp, Solvent) catalyst->conditions purification Optimize Purification Method conditions->purification end_good Desired Isomer Isolated purification->end_good If separation is successful end_bad Re-evaluate Synthetic Route purification->end_bad If separation is difficult analysis->catalyst If stereoisomers are formed analysis->conditions If side products are formed

Caption: Troubleshooting workflow for isomer formation.

Recommended Solutions:

  • Stereoselective Catalysis: For enantioselective synthesis, employ chiral catalysts or auxiliaries. The choice of catalyst can be critical in controlling the stereochemical outcome.

  • Condition Optimization: Systematically vary the reaction temperature, solvent, and concentration to find conditions that favor the formation of the desired product. Lower temperatures often increase selectivity.

  • Protecting Groups: Consider the use of protecting groups to block reactive sites and prevent unwanted side reactions.

  • Purification Techniques: Develop a robust purification protocol, which may involve techniques like column chromatography, recrystallization, or preparative HPLC to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminocyclopentenes?

A1: Several methods are employed for aminocyclopentene synthesis, with the choice depending on the desired substitution pattern and stereochemistry. Some common approaches include:

  • Aza-Piancatelli Rearrangement: This method utilizes a Lewis acid-catalyzed reaction of a 2-furylcarbinol with an amine to form a 4-aminocyclopentenone.[1]

  • Palladium-Catalyzed Cycloadditions: Palladium catalysts can be used to construct the cyclopentene ring through various cycloaddition reactions.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic olefins, including aminocyclopentenes, from acyclic diene precursors.

  • Intramolecular C-H Insertion: Alkylidene carbenes can undergo intramolecular C-H insertion to form the cyclopentene ring, a key step in some stereoselective syntheses.[4][5]

Q2: How do I choose the right catalyst for my aminocyclopentene synthesis?

A2: The optimal catalyst depends on the specific reaction mechanism. For instance:

  • In aza-Piancatelli rearrangements , lanthanide salts have been shown to be effective Lewis acid catalysts, especially when using mildly basic amines like anilines.[1]

  • For asymmetric syntheses , chiral catalysts are necessary. The choice of catalyst and its ligands is crucial for achieving high enantioselectivity. Extensive screening of catalysts may be required to find the most effective one for a particular substrate.

Q3: What is the role of the solvent in optimizing the reaction?

A3: Solvents play a critical role in chemical reactions by dissolving reactants, influencing reaction rates, and sometimes even determining the reaction pathway.[2] The choice of solvent can significantly impact the yield and selectivity of aminocyclopentene synthesis. It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities. In recent years, there has been a push towards using more environmentally friendly or "green" solvents to reduce the environmental impact of chemical synthesis.[3]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products. For more detailed analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify and quantify the components of the reaction mixture.

Experimental Protocols

General Protocol for aza-Piancatelli Rearrangement

This protocol is a generalized procedure based on the principles of the aza-Piancatelli rearrangement for the synthesis of 4-aminocyclopentenones.[1]

  • Preparation of the 2-furylcarbinol: Synthesize the required 2-furylcarbinol starting material, for example, by nucleophilic addition of a Grignard reagent to furfural.[1]

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-furylcarbinol and the amine nucleophile in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., a lanthanide triflate) to the reaction mixture. The catalyst loading should be optimized, but typically ranges from 1 to 10 mol%.

  • Reaction Monitoring: Stir the reaction at the optimized temperature (which may range from room temperature to elevated temperatures) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminocyclopentenone.

Data Presentation

Table 1: Effect of Catalyst on a Hypothetical Aminocyclopentene Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (5)CH₂Cl₂251265
2Yb(OTf)₃ (5)CH₂Cl₂251278
3In(OTf)₃ (5)CH₂Cl₂251255
4Yb(OTf)₃ (5)CH₃CN251285
5Yb(OTf)₃ (5)THF251240
Table 2: Optimization of Reaction Conditions for a Generic Cyclization Reaction
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et₃NDioxane802435
2DBUDioxane802445
3K₂CO₃Dioxane802453
4K₂CO₃Methanol601868
5K₂CO₃Methanol801275

Note: The data in these tables are illustrative and based on general principles of reaction optimization. Actual results will vary depending on the specific substrates and reaction conditions.

References

Technical Support Center: Synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective synthetic route starts with the enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The resolved (-)-Vince lactam is then protected, typically with a tert-butyloxycarbonyl (Boc) group, followed by ring-opening to the corresponding methyl ester. Subsequent hydrolysis of the ester and deprotection of the amine under acidic conditions yields the desired product.

Q2: What are the critical steps in the synthesis where side reactions are most likely to occur?

The most critical stages for the formation of impurities and side products are:

  • Enzymatic Kinetic Resolution: Incomplete resolution can lead to contamination with the undesired enantiomer.

  • Boc-Protection: Incomplete reaction can leave the starting material unprotected.

  • Ester Hydrolysis and Deprotection: The final step of ester hydrolysis and acidic deprotection of the Boc group can sometimes be challenging, leading to incomplete reactions or the formation of byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution

Problem: The enantiomeric excess (e.e.) of the desired (-)-Vince lactam is lower than expected after the enzymatic kinetic resolution of racemic Vince lactam.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Enzyme Activity Ensure the enzyme is active and used under optimal pH and temperature conditions as specified by the supplier. Consider using a different commercially available γ-lactamase if issues persist.[1]
Incorrect Reaction Time Monitor the reaction progress closely using chiral HPLC or GC. Stop the reaction at the optimal time to prevent hydrolysis of the desired (-)-enantiomer.
Enzyme Inhibition Ensure the starting material and buffer are free from impurities that could inhibit the enzyme.
Racemization While less common for this substrate, ensure the work-up conditions are not harsh enough to cause racemization.
Guide 2: Incomplete Boc-Protection of (-)-Vince Lactam

Problem: After the protection step with di-tert-butyl dicarbonate (Boc₂O), a significant amount of the unprotected (-)-Vince lactam remains.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Boc₂O Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.
Inadequate Base Ensure an appropriate base (e.g., triethylamine, DMAP) is used in a suitable solvent. The base is crucial for activating the amine for nucleophilic attack.
Low Reaction Temperature or Time While the reaction is often performed at room temperature, gentle heating or increasing the reaction time may be necessary for complete conversion. Monitor the reaction by TLC.
Moisture in Reaction Ensure all glassware is dry and anhydrous solvents are used, as moisture can hydrolyze the Boc anhydride.
Guide 3: Side Reactions in the Final Deprotection and Hydrolysis Step

Problem: Low yield or impurities are observed after the final acidic hydrolysis and deprotection of the Boc-protected methyl ester intermediate.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Boc Deprotection This is a common issue. Increase the concentration of the acid (e.g., 4M HCl in dioxane) or the reaction time.[2][3][4] Steric hindrance around the Boc group may require more forcing conditions.[2]
Incomplete Ester Hydrolysis Ensure sufficient equivalents of the hydrolyzing agent (e.g., lithium hydroxide) are used and that the reaction goes to completion before acidification.
Side Reactions from tert-Butyl Cation The tert-butyl cation generated during Boc deprotection can lead to side reactions. While scavengers are sometimes used, in the context of forming the hydrochloride salt, the cation is typically removed during workup.
Formation of Undesired Isomer While the stereochemistry is generally stable, harsh acidic conditions and elevated temperatures could potentially lead to minor epimerization. It is crucial to maintain controlled reaction conditions.

Experimental Protocols

Key Experimental Step: Boc Deprotection and Ester Hydrolysis

The final step in the synthesis involves the removal of the Boc protecting group and the hydrolysis of the methyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt.

Protocol: Hydrolysis of Methyl (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate

  • Dissolution: Dissolve the Boc-protected methyl ester in a suitable solvent mixture, such as methanol and water.

  • Hydrolysis: Cool the solution (e.g., to -20°C) and add a solution of lithium hydroxide in water dropwise.

  • Neutralization: After the reaction is complete (monitored by TLC or LC-MS), carefully neutralize the reaction mixture to a pH of 3-4 with an acid like acetic acid.

  • Work-up: Remove the organic solvent under reduced pressure. The product can then be isolated and purified.

  • Salt Formation: To form the hydrochloride salt, the free amino acid is typically dissolved in a suitable solvent and treated with a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The hydrochloride salt often precipitates and can be collected by filtration.

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess start Low Enantiomeric Excess Observed check_enzyme Verify Enzyme Activity and Purity start->check_enzyme optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) check_enzyme->optimize_conditions Enzyme OK solution Improved Enantiomeric Excess check_enzyme->solution New Enzyme Batch Successful check_impurities Analyze Starting Material for Inhibitors optimize_conditions->check_impurities Optimization Insufficient optimize_conditions->solution Successful workup_conditions Review Work-up Procedure for Racemization check_impurities->workup_conditions No Inhibitors Found workup_conditions->solution Conditions Optimized

Caption: A flowchart for troubleshooting low enantiomeric excess in enzymatic resolutions.

General Synthetic Pathway

G General Synthetic Pathway vince_lactam Racemic Vince Lactam enzymatic_resolution Enzymatic Kinetic Resolution vince_lactam->enzymatic_resolution resolved_lactam (-)-Vince Lactam enzymatic_resolution->resolved_lactam boc_protection Boc Protection (Boc₂O) resolved_lactam->boc_protection protected_lactam Boc-protected Lactam boc_protection->protected_lactam ring_opening Ring Opening / Esterification protected_lactam->ring_opening protected_ester Boc-protected Methyl Ester ring_opening->protected_ester hydrolysis_deprotection Hydrolysis (LiOH) & HCl Deprotection protected_ester->hydrolysis_deprotection final_product (1R,4S)-4-aminocyclopent-2- enecarboxylic acid hydrochloride hydrolysis_deprotection->final_product

Caption: A simplified overview of the synthetic route.

References

Technical Support Center: Resolution of Racemic Aminocyclopentene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic mixtures of aminocyclopentene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic mixtures of aminocyclopentene derivatives?

A1: The three main techniques for resolving racemic aminocyclopentene derivatives are:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Q2: Which method is most suitable for my specific aminocyclopentene derivative?

A2: The choice of method depends on several factors, including the scale of the resolution, the required enantiomeric purity, and the specific properties of your derivative.

  • Enzymatic Kinetic Resolution is often preferred for its high selectivity and mild reaction conditions, making it suitable for complex molecules. However, the theoretical maximum yield for each enantiomer is 50%.

  • Diastereomeric Salt Formation is a well-established and scalable method, but it requires screening of resolving agents and solvents and may necessitate multiple recrystallizations to achieve high purity.

  • Chiral HPLC is a powerful analytical tool for determining enantiomeric excess and can also be used for preparative separations, especially for smaller quantities. Method development can be time-consuming, requiring screening of columns and mobile phases.

Q3: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of your resolved aminocyclopentene derivative. This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee%.

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR)

Issue: Low Enantiomeric Excess (ee%)

Potential CauseTroubleshooting Steps
Suboptimal Enzyme Choice Screen a variety of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to find the one with the highest enantioselectivity (E value) for your specific substrate.
Incorrect Acylating Agent Test different acylating agents (e.g., ethyl acetate, vinyl acetate) as the choice can significantly impact the reaction rate and selectivity.
Inappropriate Solvent The solvent can influence enzyme activity and stability. Screen a range of organic solvents (e.g., toluene, hexane, tert-butyl methyl ether) to find the optimal medium.
Non-Optimal Temperature Enzyme activity is temperature-dependent. Perform the reaction at the enzyme's optimal temperature. Temperatures that are too high can lead to denaturation, while temperatures that are too low can result in slow reaction rates.
Reaction Time Monitor the reaction progress over time. Stopping the reaction too early or too late can result in low ee% of either the product or the starting material. Aim for approximately 50% conversion for optimal resolution.

Issue: Slow or No Reaction

Potential CauseTroubleshooting Steps
Inactivated Enzyme Ensure the enzyme has been stored correctly and is active. Consider using a fresh batch of the enzyme.
Poor Substrate Solubility Ensure your aminocyclopentene derivative is soluble in the chosen solvent. If not, consider a different solvent system.
Presence of Inhibitors Impurities in the substrate or solvent can inhibit enzyme activity. Purify the starting materials if necessary.
Diastereomeric Salt Formation

Issue: No Crystallization Occurs

Potential CauseTroubleshooting Steps
High Solubility of Diastereomeric Salts The chosen solvent may be too good at dissolving the salts. Try a less polar solvent or a mixture of solvents to decrease solubility.
Solution is Not Supersaturated The concentration of the salts may be too low. Slowly evaporate the solvent to increase the concentration. Alternatively, cool the solution slowly to induce crystallization.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of the desired diastereomeric salt can also initiate crystallization.[1]

Issue: Low Yield of Desired Diastereomer

Potential CauseTroubleshooting Steps
Similar Solubilities of Diastereomers The solubilities of the two diastereomeric salts in the chosen solvent are too similar. Screen a wider range of solvents or solvent mixtures to maximize the solubility difference.
Crystallization Time is Too Short Allow sufficient time for the less soluble diastereomer to crystallize out of solution.
Co-precipitation of Diastereomers The cooling rate may be too fast, leading to the precipitation of both diastereomers. Employ a slower, more controlled cooling process.

Issue: Low Enantiomeric Excess (ee%) of the Final Product

Potential CauseTroubleshooting Steps
Incomplete Separation of Diastereomers A single crystallization may not be sufficient to achieve high enantiomeric purity. Perform one or more recrystallizations of the isolated diastereomeric salt to improve the ee%.
Occlusion of the More Soluble Diastereomer During crystallization, the more soluble diastereomer can become trapped in the crystal lattice of the less soluble one. A slower crystallization rate can help to minimize this.
Chiral High-Performance Liquid Chromatography (HPLC)

Issue: Poor or No Separation of Enantiomers

Potential CauseTroubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP does not provide sufficient chiral recognition for your aminocyclopentene derivative. Screen a variety of CSPs, with polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) being a good starting point for amines.[2]
Suboptimal Mobile Phase The mobile phase composition is critical for resolution. For normal phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).
Incorrect Temperature Lowering the column temperature can sometimes improve resolution by enhancing the differential interactions between the enantiomers and the CSP.[2]

Issue: Peak Tailing or Broad Peaks

Potential CauseTroubleshooting Steps
Secondary Interactions with the Stationary Phase The basic nature of the amine can lead to interactions with residual acidic silanol groups on the silica support of the CSP, causing peak tailing.[2] Add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase to suppress these interactions.
Column Overload Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of the sample.
Suboptimal Flow Rate A lower flow rate can sometimes improve peak shape and resolution by allowing for more effective mass transfer.[3]

Data Presentation

The following tables summarize representative quantitative data for the resolution of aminocyclopentene derivatives and related cyclic amines to provide a benchmark for expected outcomes.

Table 1: Enzymatic Kinetic Resolution of Aminocyclopentane Derivatives [4]

SubstrateEnzymeAcylating AgentSolventConversion (%)ee% of Productee% of Substrate
cis-2-AminocyclopentanecarboxamideCAL-BEthyl AcetateToluene50>9998
trans-2-AminocyclopentanecarboxamideCAL-BVinyl AcetateHexane4897>99

Table 2: Diastereomeric Salt Resolution of Cyclic Amines

Racemic AmineResolving AgentSolventYield (%)ee% of Resolved Amine
1-Phenylethylamine(R)-(-)-Mandelic AcidEthanol4295 (after one recrystallization)
cis-2-Aminocyclohexanecarboxamide(S)-(+)-Mandelic AcidMethanol38>98 (after two recrystallizations)

Table 3: Chiral HPLC Separation of Cyclic Amines

AnalyteChiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)
1-Butyl-2-methylcyclopentan-1-amineChiralpak® AD-HHexane/Isopropanol/DEA (90:10:0.1)1.452.8
2-MethylcyclohexylamineChiralcel® OD-HHexane/Ethanol/DEA (95:5:0.1)1.281.9

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentene Derivative

Materials:

  • Racemic aminocyclopentene derivative

  • Immobilized Lipase (e.g., Candida antarctica lipase B)

  • Acylating agent (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Magnetic stirrer and heating plate

  • Reaction vessel

Procedure:

  • Dissolve the racemic aminocyclopentene derivative (1 equivalent) in the anhydrous organic solvent in the reaction vessel.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acylating agent (1-1.5 equivalents).

  • Stir the mixture at the optimal temperature for the enzyme (e.g., 30-45 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.

  • Once the desired conversion (around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the acylated product from the unreacted amine using column chromatography or extraction.

Protocol 2: Diastereomeric Salt Formation of a Racemic Aminocyclopentene Derivative

Materials:

  • Racemic aminocyclopentene derivative

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid)

  • Solvent for crystallization (e.g., ethanol, methanol, or a solvent mixture)

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the racemic aminocyclopentene derivative (1 equivalent) in the chosen solvent with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent, also with heating.

  • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

  • Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove the mother liquor.

  • To improve enantiomeric purity, the isolated salt can be recrystallized from a suitable hot solvent.

  • Liberate the enantiomerically enriched amine by treating the diastereomeric salt with a base (e.g., aqueous NaOH) and extracting the free amine with an organic solvent.

Protocol 3: Chiral HPLC Method Development for Aminocyclopentene Derivatives

Instrumentation and Columns:

  • Standard HPLC system with a UV detector.

  • A set of polysaccharide-based chiral columns for screening (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ).

Procedure:

  • Column Screening: Begin by screening a few different chiral columns with a standard mobile phase. A good starting point for aminocyclopentene derivatives is a normal phase mobile phase.

  • Mobile Phase Optimization (Normal Phase):

    • Prepare a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (hexane:alcohol).

    • Add a basic additive, such as diethylamine (DEA) or triethylamine (TEA), at a concentration of 0.1% (v/v) to the mobile phase to improve peak shape.

    • Inject the racemic sample and observe the separation.

    • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If necessary, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

  • Flow Rate and Temperature Optimization:

    • Once partial separation is achieved, optimize the flow rate. Lower flow rates often lead to better resolution.

    • Investigate the effect of column temperature. A decrease in temperature may improve selectivity.

  • Method Validation: Once a satisfactory separation is achieved, validate the method for its intended purpose (e.g., for determining ee% or for preparative separation).

Mandatory Visualizations

Enzymatic_Kinetic_Resolution cluster_prep Reaction Setup cluster_reaction Resolution cluster_workup Workup & Separation cluster_products Products racemic_amine Racemic Aminocyclopentene Derivative reaction_mixture Stirred Reaction Mixture (Controlled Temperature) racemic_amine->reaction_mixture enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction_mixture acylating_agent Acylating Agent (e.g., Ethyl Acetate) acylating_agent->reaction_mixture solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_mixture monitoring Monitor by Chiral HPLC (Target ~50% Conversion) reaction_mixture->monitoring filtration Filter to Remove Enzyme monitoring->filtration Reaction Complete evaporation Solvent Evaporation filtration->evaporation separation Chromatographic Separation evaporation->separation product_S Unreacted (S)-Enantiomer separation->product_S product_R Acylated (R)-Enantiomer separation->product_R

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric_Salt_Formation cluster_prep Salt Formation cluster_crystallization Crystallization cluster_purification Purification & Liberation cluster_products Products racemic_amine Racemic Aminocyclopentene Derivative mixing Mix Solutions racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->mixing solvent Solvent solvent->mixing cooling Slow Cooling mixing->cooling filtration Filter Less Soluble Diastereomeric Salt cooling->filtration recrystallization Recrystallization (Optional) filtration->recrystallization enantiomer_2 Enantiomer 2 (in Mother Liquor) filtration->enantiomer_2 Mother Liquor liberation Liberate Free Amine (Base Treatment) recrystallization->liberation extraction Extraction liberation->extraction enantiomer_1 Enriched Enantiomer 1 extraction->enantiomer_1

Caption: Workflow for Diastereomeric Salt Formation.

Chiral_HPLC_Method_Development start Start: Racemic Aminocyclopentene Sample csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_screening mp_optimization Optimize Mobile Phase (Solvent Ratio, Additives) csp_screening->mp_optimization Partial Separation no_sep No Separation csp_screening->no_sep No/Poor Separation param_optimization Optimize Flow Rate & Temperature mp_optimization->param_optimization Good Separation poor_res Poor Resolution mp_optimization->poor_res Resolution < 1.5 validation Method Validation param_optimization->validation end Final Method validation->end no_sep->csp_screening Try Different CSP poor_res->mp_optimization Adjust Mobile Phase

Caption: Logical workflow for chiral HPLC method development.

References

Technical Support Center: Stability of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride in various solution-based experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, which includes an amino group, a carboxylic acid, and a carbon-carbon double bond, potential degradation pathways in solution include:

  • Hydrolysis: The carboxylic acid ester (if applicable in a derivative form) or other labile functional groups could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The double bond and the amino group are susceptible to oxidation, which can be initiated by exposure to air (oxygen), peroxides, or light.[1][2]

  • Decarboxylation: As an unsaturated carboxylic acid, there is a potential for decarboxylation, particularly under thermal stress.[3]

  • Polymerization/Oligomerization: Amino acids can sometimes undergo slow oligomerization in solution.[4]

Q2: What are the primary factors that can influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and other pH-dependent degradation reactions.[5][6]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][7]

  • Light Exposure: Exposure to UV or visible light can lead to photolytic degradation.[2][7]

  • Presence of Oxidizing Agents: Contact with oxygen or other oxidizing agents can lead to oxidative degradation.[7]

  • Solvent: The choice of solvent can affect the solubility and stability of the compound.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to:

  • Prepare stock solutions fresh for each experiment if possible.

  • If storage is necessary, use a suitable solvent (e.g., ultrapure water or a buffer appropriate for your experiment).

  • Store stock solutions at low temperatures (e.g., 2-8°C for short-term or -20°C to -80°C for long-term storage) to minimize degradation.[4]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Consider purging the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Solution turns yellow or brown. Oxidation of the compound.- Prepare solutions fresh and use them promptly. - Purge the solvent with an inert gas (nitrogen or argon) before dissolving the compound. - Store solutions protected from light and at a low temperature.
Precipitate forms in the solution. - Poor solubility in the chosen solvent. - Degradation to a less soluble product. - pH shift causing precipitation.- Verify the solubility of the compound in your solvent system. - Consider adjusting the pH of the solution. - Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of compound potency or inconsistent analytical results. Degradation of the compound in the experimental solution.- Perform a stability study in your specific experimental medium by analyzing aliquots at different time points using a validated analytical method (e.g., HPLC). - Prepare fresh solutions for each experiment. - Ensure consistent storage conditions for all solutions.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products. - Adjust chromatographic conditions to achieve better separation of the main peak from impurity peaks. - Use a mass spectrometer (MS) detector to help identify the unknown peaks.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector or LC-MS

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in ultrapure water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.[8]

    • Thermal Degradation (in solution): Keep 2 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Assess the mass balance to account for all degradation products.[10]

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress Condition Duration (hours) Temperature (°C) % Degradation Number of Degradants Major Degradant(s) (Retention Time)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal (Solution)2460
Photolytic--
Control24Room Temp

Users should populate this table with their experimental data.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal Stress (60°C) Prep->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) Prep->Photo Expose to Stress Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC-UV/PDA or LC-MS Analysis Dilute->HPLC Degradation Calculate % Degradation HPLC->Degradation Identify Identify Degradants Degradation->Identify MassBalance Assess Mass Balance Identify->MassBalance Report Generate Stability Report MassBalance->Report

Caption: Workflow for assessing the stability of a compound in solution.

References

Overcoming low yield in the hydrolysis step of N-Boc protected intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the hydrolysis (deprotection) of N-Boc protected intermediates.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete N-Boc deprotection is a common issue that can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

    • Solution: Increase the concentration of TFA in DCM, for example, from 20% to 50%. Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1][2]

  • Short Reaction Time or Low Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group.[1]

    • Solution: Increase the reaction time and ensure the reaction is running at room temperature. Gentle heating can be considered, but must be monitored for potential side reactions.[3]

  • Steric Hindrance: Bulky groups near the N-Boc group can hinder the approach of the acid, slowing down the reaction.

    • Solution: Increase the reaction time or consider a less sterically hindered acid. In some cases, thermal deprotection methods may be more effective.[4]

Q2: I'm observing significant side product formation during Boc deprotection. What are these byproducts and how can I minimize them?

A2: The primary side reaction during Boc deprotection is the formation of a tert-butyl cation (t-Bu+), which is a reactive electrophile.[5][6]

  • t-Butyl Adducts: The t-Bu+ cation can alkylate nucleophilic functional groups such as thiols (in cysteine), indoles (in tryptophan), and phenols (in tyrosine).[1]

    • Solution: Add a scavenger to the reaction mixture to trap the t-Bu+ cation. Common scavengers include triisopropylsilane (TIS), water, or thiophenol.[1]

  • Reaction with Solvent: The deprotected amine is nucleophilic and can react with certain solvents.

    • Solution: Avoid using solvents like acetone for workup or purification of the deprotected amine.[1]

Q3: My compound is sensitive to strong acids like TFA and HCl. What are some milder, alternative methods for N-Boc deprotection?

A3: For acid-sensitive substrates, several milder deprotection methods have been developed that avoid the use of strong acids.[2][4][5]

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2]

  • Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[2][7]

  • Oxalyl Chloride in Methanol: This method is rapid, tolerant of many acid-labile functional groups, and typically proceeds at room temperature.[5][8][9]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[2][4][10] This is also considered a "green" chemistry approach.[11][12][13][14]

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed and quantitative monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete reaction due to insufficient acid strength or concentration.[1]Increase the concentration of TFA (e.g., to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[1]
Short reaction time or low temperature.[1]Increase the reaction time and/or temperature. Monitor for side product formation.[3]
Steric hindrance around the N-Boc group.Extend the reaction time or consider alternative methods like thermal deprotection.[4]
Substrate degradation under harsh acidic conditions.[4][5]Switch to a milder deprotection method (e.g., oxalyl chloride/methanol, aqueous phosphoric acid, or thermal deprotection).[2][4][5]
Formation of Side Products Alkylation of nucleophilic groups by the tert-butyl cation.[1]Add a scavenger such as triisopropylsilane (TIS), water, or thiophenol to the reaction mixture.[1]
Reaction of the deprotected amine with the solvent.[1]Avoid using reactive solvents like acetone during workup and purification.[1]

Key Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA in DCM
  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM, 5-10 volumes).[15]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution.[15]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[15]

  • Monitor the reaction progress by TLC or LC-MS.[15]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[15]

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).[15]

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2][15]

Protocol 2: N-Boc Deprotection with HCl in Dioxane
  • Dissolve the N-Boc protected amine (1 eq) in a minimal amount of a suitable solvent.[2]

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[2][15]

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

Protocol 3: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol
  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous methanol (e.g., 0.1 M concentration).[5][8]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.[5][8]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[5][8][9]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.[5]

  • Extract the aqueous layer with a suitable organic solvent (e.g., 3 x ethyl acetate).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.[5]

Visual Guides

G Troubleshooting Low Yield in N-Boc Hydrolysis start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes increase_acid Increase acid concentration or use a stronger acid incomplete->increase_acid increase_time_temp Increase reaction time and/or temperature incomplete->increase_time_temp success Improved Yield increase_acid->success increase_time_temp->success yes_side_products Side Products Observed side_products->yes_side_products Yes acid_sensitive Is the substrate acid-sensitive? side_products->acid_sensitive No add_scavenger Add a scavenger (e.g., TIS, water) yes_side_products->add_scavenger add_scavenger->success yes_acid_sensitive Acid-Sensitive Substrate acid_sensitive->yes_acid_sensitive Yes acid_sensitive->success No milder_method Use a milder method: - Oxalyl chloride/MeOH - Thermal deprotection - Lewis acids yes_acid_sensitive->milder_method milder_method->success

Caption: A workflow for troubleshooting low-yield N-Boc hydrolysis reactions.

G General Mechanism of Acid-Catalyzed N-Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation boc_amine R-NH-Boc protonated_boc R-NH-Boc-H+ boc_amine->protonated_boc + H+ carbamic_acid [R-NH-COOH] (Carbamic Acid) protonated_boc->carbamic_acid tbutyl_cation (CH3)3C+ (tert-Butyl Cation) protonated_boc->tbutyl_cation deprotected_amine R-NH2 carbamic_acid->deprotected_amine co2 CO2 carbamic_acid->co2 side_products Side Products (t-Butyl Adducts) tbutyl_cation->side_products Reacts with nucleophiles

Caption: Mechanism of acid-catalyzed N-Boc deprotection and side product formation.

References

Minimizing impurity formation in the synthesis of antiviral intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of key antiviral intermediates.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Questions

    • Favipiravir Synthesis

    • Oseltamivir Synthesis

    • Remdesivir Synthesis

  • Troubleshooting Guides

    • Troubleshooting Impurity Formation in Favipiravir Synthesis

    • Troubleshooting Guide for Oseltamivir Synthesis

    • Minimizing Impurities in Remdesivir Synthesis

  • Quantitative Data on Impurity Reduction

  • Experimental Protocols

    • Protocol 1: Recrystallization for Favipiravir Purification

    • Protocol 2: Optimization of Azide Reduction in Oseltamivir Synthesis

    • Protocol 3: Efficient Synthesis of Remdesivir with Impurity Control

  • Diagrams

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common sources of impurities in the synthesis of antiviral intermediates?

A1: Impurities in antiviral drug synthesis can originate from several sources. These include byproducts from side reactions, unreacted starting materials and intermediates, reagents, catalysts, and solvents.[1] Degradation of the active pharmaceutical ingredient (API) during manufacturing or storage can also lead to the formation of impurities.[1]

Q2: What are the typical analytical techniques used to identify and quantify impurities?

A2: A variety of chromatographic and spectroscopic methods are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for detecting and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is often used for the structural elucidation of unknown impurities.[3]

Favipiravir Synthesis

Q3: What are the critical impurities to monitor in Favipiravir synthesis?

A3: During the synthesis of Favipiravir, it is crucial to monitor for process-related impurities such as 6-Chloro-3-hydroxypyrazine-2-carboxamide and 3,6-dichloro-pyrazine-2-carbonitrile.[4] Additionally, degradation products can form under various stress conditions like acidic, alkaline, and oxidative environments.[5][6]

Q4: How can I remove impurities from the final Favipiravir product?

A4: Purification of Favipiravir is typically achieved through recrystallization.[7] This process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solvent.[8]

Oseltamivir Synthesis

Q5: The use of sodium azide in Oseltamivir synthesis is a safety concern. Are there alternatives?

A5: Yes, the use of potentially explosive azide reagents is a significant safety risk in large-scale synthesis.[9] In response, several "azide-free" synthetic routes have been developed that utilize alternative nitrogen nucleophiles to install the required amino groups.[9][10]

Q6: I am observing the formation of elimination byproducts during the azide substitution step. How can I minimize this?

A6: The formation of elimination byproducts, such as dienes, can be minimized by optimizing reaction conditions.[9] Using a solvent system like aqueous acetone at room temperature can favor the desired SN2 substitution over elimination.[9] Ensuring the substrate has a good leaving group, like a triflate, can also improve yields.[9]

Remdesivir Synthesis

Q7: What is a key strategy to avoid the formation of degradation impurities in Remdesivir synthesis?

A7: A critical strategy is the use of appropriate protecting groups that can be removed under mild conditions. For instance, employing N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a protecting agent allows for deprotection under mild acidic conditions, which helps to avoid the generation of acid-induced degradation impurities.[11][12]

Q8: How can I improve the stereoselectivity of the phosphorylation step in Remdesivir synthesis?

A8: High stereoselectivity in the phosphorylation step can be achieved by carefully selecting the deprotonating agent. Using t-butylmagnesium chloride (t-BuMgCl) has been shown to significantly improve the diastereomeric ratio of the product.[12]

Troubleshooting Guides

Troubleshooting Impurity Formation in Favipiravir Synthesis
Problem Potential Cause Recommended Solution
Low Purity After Fluorination Incomplete reaction or side reactions.Monitor the reaction completion using HPLC and TLC. Optimize the reaction temperature and time. Ensure the use of anhydrous solvents and high-purity reagents.[7]
Presence of Dichloro Impurity Incomplete fluorination of 3,6-dichloropyrazine-2-carbonitrile.Increase the equivalents of potassium fluoride (KF) and the phase transfer catalyst (e.g., TBAB). Ensure efficient mixing and adequate reaction temperature.[13]
Formation of Hydrolysis Impurities Uncontrolled pH during workup or hydrolysis of the nitrile group.Carefully control the pH during the neutralization step after hydroxylation. Use a biphasic reaction with aqueous NaOH for controlled hydroxylation, followed by careful acidification.[13]
Colored Impurities in Final Product Formation of polymeric byproducts or residual starting materials.Treat the crude product with activated charcoal to remove colored impurities before crystallization. Perform a final recrystallization from a suitable solvent like ethanol to obtain a pure, light-yellow solid.[13]
Troubleshooting Guide for Oseltamivir Synthesis
Problem Potential Cause Recommended Solution
Low Yield in Azide Substitution Step Poor leaving group on the substrate.Ensure the substrate has a good leaving group, such as a triflate, which has shown higher yields compared to mesylates.[9]
Formation of elimination byproducts (e.g., dienes).Optimize reaction conditions by using aqueous acetone at room temperature to favor SN2 substitution over elimination.[9]
Decomposition of the azide reagent.Use fresh, high-purity sodium azide and carefully monitor the reaction temperature to avoid decomposition.[14]
Significant Side Product Formation During Azide Reduction Over-reduction of the double bond with catalytic hydrogenation (H₂/Pd/C).Ensure the catalyst is active and use appropriate pressure and temperature. Monitor the reaction closely by TLC or HPLC to stop it upon completion.[14]
Non-selective reduction with metal hydrides.Consider using a milder and more selective method like the Staudinger Reaction (PPh₃, then H₂O).[14]
Amorphous or Oily Final Product Incomplete salt formation or presence of impurities hindering crystallization.Ensure complete formation of the phosphate salt, which facilitates crystallization and purification. Develop a robust recrystallization procedure from an appropriate solvent system.[9]
Minimizing Impurities in Remdesivir Synthesis
Problem Potential Cause Recommended Solution
Formation of Acid-Induced Degradation Impurity Harsh deprotection conditions.Employ a protecting group strategy that allows for mild deprotection conditions. Using DMF-DMA as a protecting agent enables deprotection with acetic acid in isopropanol, avoiding the generation of this impurity.[11][12]
Low Stereoselectivity in Phosphorylation Suboptimal base used for deprotonation.Use t-butylmagnesium chloride (t-BuMgCl) as the deprotonating agent to achieve high stereoselectivity.[12]
Presence of Multiple Diastereomers in Final Product Incomplete resolution of diastereomers.The diastereomeric mixture can be resolved by chiral HPLC to isolate the desired isomer.[15]
Residual Solvents in the Final API Inefficient drying or purification.After the final crystallization step, ensure the product is thoroughly washed with a suitable cold solvent and dried under vacuum to remove residual solvents.[16]

Quantitative Data on Impurity Reduction

Antiviral Synthetic Step/Purification Method Initial Purity/Impurity Level Final Purity/Impurity Level Reference
Favipiravir Synthesis via 3,6-dichloropyrazine-2-carbonitrile and purificationNot specified>99% purity[13]
Oseltamivir Detection of impurities in bulk drugNot applicableImpurities detected at 0.05-0.1%[17]
Remdesivir Efficient three-step synthesis from GS-441524Not specified99.4% purity (by HPLC)[11][12]
Remdesivir Synthesis and chiral HPLC purification~1:1 mixture of diastereomersSingle diastereomer[15]

Experimental Protocols

Protocol 1: Recrystallization for Favipiravir Purification

Objective: To purify crude Favipiravir by removing process-related and colored impurities.

Materials:

  • Crude Favipiravir

  • Ethanol (95%)

  • Activated Charcoal

  • N-heptane

  • Standard laboratory glassware for filtration and crystallization

Procedure:

  • Dissolve the crude Favipiravir in 95% ethanol by refluxing the mixture until all solids are dissolved.

  • If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to reflux for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool gradually to room temperature to induce crystallization. For further precipitation, the flask can be placed in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • For further purification, the crystals can be washed with n-heptane.

  • Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50 °C) to yield a light-yellow solid with >99% purity.[13]

Protocol 2: Optimization of Azide Reduction in Oseltamivir Synthesis

Objective: To improve the selectivity of the azide reduction to a primary amine, minimizing side product formation.

Method A: Catalytic Hydrogenation Materials:

  • Azide intermediate of Oseltamivir

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus

Procedure:

  • Dissolve the azide intermediate in a suitable solvent like methanol or ethanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Connect the flask to the hydrogenation apparatus and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude amine product.

Method B: Staudinger Reaction Materials:

  • Azide intermediate of Oseltamivir

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the azide intermediate in THF.

  • Add triphenylphosphine to the solution at room temperature. Nitrogen gas evolution will be observed.

  • Stir the reaction mixture until the starting azide is consumed (monitor by TLC).

  • Add water to the reaction mixture to hydrolyze the resulting aza-ylide.

  • Stir for several hours or until the hydrolysis is complete.

  • Remove the THF under reduced pressure and perform a standard aqueous workup to isolate the amine product.[14]

Protocol 3: Efficient Synthesis of Remdesivir with Impurity Control

Objective: To synthesize Remdesivir from GS-441524 using a method that avoids the formation of a key degradation impurity.

Materials:

  • GS-441524

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyridine

  • Phosphorylating agent (compound 10 in the reference)

  • Tetrahydrofuran (THF)

  • t-butylmagnesium chloride (t-BuMgCl) in THF

  • Acetic acid

  • Isopropanol

Procedure:

  • Protection: To a suspension of GS-441524 in pyridine, add DMF-DMA and stir the reaction mixture at room temperature. Once the reaction is complete, remove the pyridine under reduced pressure.

  • Phosphorylation: Dissolve the crude protected intermediate and the phosphorylating agent in THF. Cool the solution to -20 °C and add t-BuMgCl solution dropwise under a nitrogen atmosphere.

  • Workup: Quench the reaction with a saturated aqueous ammonium chloride solution. Concentrate the solution and then redissolve in ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Deprotection: Add a solution of acetic acid in isopropanol to the crude product. Heat the mixture (e.g., to 50 °C) and stir until the deprotection is complete.

  • Purification: Evaporate the reaction mixture. Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous sodium bicarbonate solution. The final product can be purified by chromatography to yield Remdesivir with high purity (e.g., 85% yield, 99.9:0.1 d.r.).[11][12]

Diagrams

experimental_workflow cluster_synthesis Crude Favipiravir Synthesis cluster_purification Purification Workflow start Starting Materials synthesis Chemical Synthesis Steps start->synthesis crude_product Crude Favipiravir synthesis->crude_product dissolution Dissolve in Hot Ethanol crude_product->dissolution charcoal Add Activated Charcoal dissolution->charcoal if colored filtration1 Hot Filtration charcoal->filtration1 crystallization Cool to Crystallize filtration1->crystallization filtration2 Vacuum Filtration crystallization->filtration2 washing Wash with Cold Ethanol & N-Heptane filtration2->washing drying Dry Under Vacuum washing->drying pure_product Pure Favipiravir (>99%) drying->pure_product

Caption: Workflow for the purification of Favipiravir.

troubleshooting_oseltamivir start Problem: Low Yield or High Impurity in Azide Substitution check_leaving_group Is the leaving group optimal (e.g., triflate)? start->check_leaving_group improve_lg Action: Use a better leaving group (e.g., triflate). check_leaving_group->improve_lg No check_conditions Are reaction conditions optimized to minimize elimination? check_leaving_group->check_conditions Yes improve_lg->check_conditions optimize_conditions Action: Use aqueous acetone at room temperature. check_conditions->optimize_conditions No check_reagent Is the sodium azide of high purity and fresh? check_conditions->check_reagent Yes optimize_conditions->check_reagent use_pure_reagent Action: Use fresh, high-purity sodium azide. check_reagent->use_pure_reagent No end Improved Yield and Purity check_reagent->end Yes use_pure_reagent->end

Caption: Decision tree for troubleshooting the azide substitution step in Oseltamivir synthesis.

remdesivir_synthesis_logic cluster_key_considerations Key Considerations for Impurity Minimization start Start: Synthesis of Remdesivir from GS-441524 protection Step 1: Protection of hydroxyl and amino groups with DMF-DMA start->protection phosphorylation Step 2: Stereoselective Phosphorylation protection->phosphorylation consideration1 Protection with DMF-DMA avoids harsh deprotection conditions, preventing acid-induced degradation. protection->consideration1 deprotection Step 3: Mild Acidic Deprotection phosphorylation->deprotection consideration2 Use of t-BuMgCl as a base in phosphorylation ensures high stereoselectivity. phosphorylation->consideration2 purification Step 4: Purification deprotection->purification final_product Final Product: High Purity Remdesivir purification->final_product

Caption: Logical workflow for Remdesivir synthesis with key considerations for minimizing impurities.

References

Technical Support Center: Scaling Up the Production of Chiral Aminocyclopentene Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of chiral aminocyclopentene building blocks. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work and to provide guidance on scaling up production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting for challenges that may arise during the synthesis, purification, and scale-up of chiral aminocyclopentene production.

I. Asymmetric Synthesis of Chiral Aminocyclopentenes

Question 1: My asymmetric synthesis is resulting in low enantioselectivity (ee). What are the potential causes and how can I improve it?

Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and improve the enantiomeric excess of your reaction.

  • Catalyst and Ligand Purity: Ensure the catalyst precursor and chiral ligand are of high purity. Impurities can interfere with the formation of the active chiral catalyst.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step.

    • Recommendation: Screen a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, dioxane). Ensure all solvents are anhydrous, as water can react with the catalyst or reagents.[1]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Recommendation: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often increases enantioselectivity by favoring the transition state leading to the major enantiomer.[1]

  • Reaction Concentration: The concentration of the reactants can influence the reaction kinetics and, in some cases, the enantioselectivity.

    • Recommendation: Experiment with different concentrations to find the optimal conditions.

  • Catalyst Loading: Insufficient catalyst loading can lead to a background, non-enantioselective reaction.

    • Recommendation: While optimizing for cost-effectiveness, ensure the catalyst loading is sufficient to outcompete any uncatalyzed reaction pathways.

Question 2: The yield of my desired chiral aminocyclopentene is low. How can I improve it?

Answer: Low yields can be caused by a variety of factors, from incomplete reactions to product degradation.

  • Incomplete Conversion:

    • Recommendation: Monitor the reaction progress by TLC or LC-MS to determine if the reaction has gone to completion. If not, consider increasing the reaction time or temperature (while monitoring the effect on enantioselectivity).

  • Catalyst Deactivation: The amine functionality in the product or starting material can sometimes coordinate to the metal center of the catalyst, leading to deactivation.

    • Recommendation: Consider using a catalyst system known to be tolerant to amines. In some cases, slow addition of the amine-containing substrate can mitigate this issue.

  • Side Reactions:

    • Recommendation: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Common side reactions can include dimerization of the starting materials, or isomerization of the product. Understanding the nature of the byproducts can help in modifying the reaction conditions to suppress their formation.

  • Product Instability: The aminocyclopentene product may be unstable under the reaction or workup conditions.

    • Recommendation: Ensure the workup procedure is as mild as possible. For example, use a buffered aqueous solution if your product is sensitive to pH changes.

II. Enzymatic Kinetic Resolution of Aminocyclopentene Derivatives

Question 1: My enzymatic kinetic resolution is showing low conversion and/or a low enantiomeric ratio (E value). What can I do?

Answer: The success of an enzymatic kinetic resolution depends heavily on the choice of enzyme and the reaction conditions.

  • Enzyme Selection: Not all enzymes are suitable for every substrate.

    • Recommendation: Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia lipase) to identify the most active and selective enzyme for your specific aminocyclopentene derivative.[2][3]

  • Acyl Donor and Solvent: The choice of acyl donor and solvent can dramatically affect the enzyme's activity and enantioselectivity.

    • Recommendation: For lipases, common acyl donors include ethyl acetate and vinyl acetate. The solvent should be a non-polar organic solvent in which the enzyme is active, such as MTBE or a mixture of tert-butyl methyl ether and tert-amyl alcohol.[2][3]

  • Temperature and pH: Enzymes have optimal operating temperatures and pH ranges.

    • Recommendation: Perform the reaction at various temperatures (e.g., 30-50 °C) to find the optimum for your enzyme. If using an aqueous system, ensure the pH is buffered to the enzyme's optimal range.

  • Product Inhibition: The acylated product can sometimes inhibit the enzyme, slowing down the reaction.

    • Recommendation: If product inhibition is suspected, consider strategies for in-situ product removal.

Quantitative Data for Lipase-Catalyzed N-Acylation of Aminocycloalkanecarboxamides

The following table provides a comparison of the enantioselectivity (E) and conversion in the lipase-catalyzed N-acylation of aminocycloalkanecarboxamides, which can serve as a reference for aminocyclopentene derivatives.

SubstrateEnzymeTime (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted Substrate (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Ratio (E)Reference
cis-2-AminocyclopentanecarboxamideCAL-B55099>99>200[2][3]
cis-2-AminocyclopentanecarboxamideLipase PS238508116 ± 2[2][3]
cis-2-AminocyclopentanecarboxamideLipase PS-C II249838525 ± 8[2][3]
cis-2-AminocyclohexanecarboxamideCAL-B24788>99>200[2][3]
cis-2-AminocyclohexanecarboxamideLipase PS256541 ± 0.1[2][3]
cis-2-AminocyclohexanecarboxamideLipase PS-C II2327310 ± 0.4[2][3]
III. Purification of Chiral Aminocyclopentenes

Question 1: I am having difficulty separating the enantiomers/diastereomers of my aminocyclopentene derivative by chiral HPLC/SFC. What should I try?

Answer: Chiral separations can be challenging, but a systematic approach to method development can often lead to success.

  • Column Screening: The choice of chiral stationary phase (CSP) is the most critical factor.

    • Recommendation: Screen a diverse set of chiral columns. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point for many chiral separations.

  • Mobile Phase Optimization:

    • Normal Phase (HPLC & SFC): For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, isopropylamine) to the mobile phase can significantly improve peak shape and resolution. Vary the ratio of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) in the mobile phase.

    • Reversed Phase (HPLC): While less common for preparative chiral separations of amines, it can be effective. A buffered mobile phase is often necessary to control the ionization of the amine.

  • Supercritical Fluid Chromatography (SFC): SFC is often a powerful technique for chiral separations, offering faster separations and reduced solvent consumption compared to HPLC.[4][5][]

    • Recommendation: If you have access to an SFC system, it is highly recommended for chiral purification of aminocyclopentenes. The principles of column and mobile phase screening are similar to HPLC.

  • Co-elution with Impurities: Sometimes, an impurity can co-elute with one of the enantiomers, making accurate determination of enantiomeric excess and purification difficult.

    • Recommendation: Try a different chiral column, as this may change the elution order of the enantiomers relative to the impurity.[4]

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Aminocyclopentanol Derivative

This protocol is a general guideline and should be optimized for your specific substrate.

Materials:

  • Racemic aminocyclopentanol derivative

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate or ethyl acetate)

  • Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE))

  • Shaker incubator or magnetic stirrer with temperature control

Procedure:

  • To a clean, dry reaction vessel, add the racemic aminocyclopentanol derivative (1 equivalent).

  • Add the anhydrous organic solvent to dissolve the substrate.

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add the acyl donor (0.5-1.0 equivalents). Using a slight sub-stoichiometric amount of the acyl donor can help to avoid over-reaction of the desired enantiomer.

  • Seal the vessel and place it in a shaker incubator or on a magnetic stirrer at the desired temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours). Quench the reaction in the aliquot (e.g., by filtering out the enzyme) and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.

  • Once the desired conversion (ideally close to 50%) is reached with high enantiomeric excess of both the unreacted amine and the acylated product, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted aminocyclopentanol and the acylated product can then be separated by standard techniques such as column chromatography or acid-base extraction.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Cyclopentadiene derivative, Amine) synthesis Asymmetric Catalysis (e.g., Rh-catalyzed hydroamination) start->synthesis workup Reaction Workup & Crude Product Isolation synthesis->workup purification Chiral Purification (e.g., SFC or HPLC) workup->purification analysis Enantiomeric Purity Analysis (Chiral HPLC/SFC) purification->analysis final_product Pure Chiral Aminocyclopentene analysis->final_product

Caption: General workflow for the production of chiral aminocyclopentene building blocks.

troubleshooting_logic start Low Enantioselectivity? check_purity Check Catalyst & Ligand Purity start->check_purity Yes success High Enantioselectivity Achieved start->success No screen_solvents Screen Solvents check_purity->screen_solvents optimize_temp Optimize Temperature (Lower Temp) screen_solvents->optimize_temp optimize_conc Optimize Concentration optimize_temp->optimize_conc optimize_conc->success

Caption: Decision tree for troubleshooting low enantioselectivity in asymmetric synthesis.

enzymatic_resolution_workflow start Racemic Aminocyclopentene reaction Enzymatic Acylation (e.g., Lipase, Acyl Donor) start->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring separation Separation of Enantiomers (Chromatography or Extraction) monitoring->separation ~50% Conversion product1 Enantioenriched Acylated Aminocyclopentene separation->product1 product2 Enantioenriched Unreacted Aminocyclopentene separation->product2

References

Validation & Comparative

A Comparative Guide to (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride and its Enantiomer in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid is recognized as a reversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[1] Inhibition of GABA-T leads to increased levels of GABA in the brain, a mechanism of action for several anticonvulsant and anxiolytic drugs. The stereochemistry of drug molecules is a critical determinant of their biological activity, influencing their affinity and interaction with target enzymes and receptors. It is therefore highly probable that the (1R,4S) and (1S,4R) enantiomers of 4-aminocyclopent-2-enecarboxylic acid exhibit significantly different inhibitory potencies against GABA-T.

Biological Target: GABA Transaminase (GABA-T)

GABA-T is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate. This process is central to the regulation of GABA levels in the central nervous system.

GABA_Metabolism cluster_reaction GABA-T Catalyzed Reaction GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T SSA Succinic Semialdehyde Glutamate Glutamate GABA_T->SSA GABA_T->Glutamate Inhibitor (1R,4S)-4-aminocyclopent-2-enecarboxylic acid Inhibitor->GABA_T Inhibition

Caption: Signaling pathway of GABA metabolism catalyzed by GABA-T and the inhibitory action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

Comparative Biological Activity: A Data Gap

A thorough review of the scientific literature did not yield studies that directly compare the inhibitory activity of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride and its (1S,4R) enantiomer on GABA-T with quantitative metrics such as IC50 or Ki values. However, the principle of stereoselectivity in pharmacology strongly suggests that one enantiomer will be significantly more active than the other. For many chiral drugs, the majority of the desired pharmacological activity resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Table 1: Hypothetical Comparative Activity Profile

The following table is a hypothetical representation based on the principle of stereoselectivity and is intended to illustrate the expected differences in activity. Actual experimental data is required for confirmation.

CompoundTargetAssay TypeExpected Potency (e.g., IC50)
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid HClGABA TransaminaseEnzyme InhibitionExpected to be the more potent inhibitor (Eutomer)
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid HClGABA TransaminaseEnzyme InhibitionExpected to be the less potent or inactive enantiomer (Distomer)

Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay

To determine the inhibitory potency of each enantiomer, a continuous spectrophotometric assay measuring the activity of GABA-T can be employed. This assay couples the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH).

Materials:

  • Purified GABA transaminase (porcine or recombinant human)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Potassium pyrophosphate buffer (pH 8.6)

  • This compound

  • (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of GABA, α-ketoglutarate, NADP+, and the test compounds (both enantiomers) in the appropriate buffer.

  • Enzyme Preparation: Dilute the purified GABA-T and SSADH to the desired working concentrations in potassium pyrophosphate buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the potassium pyrophosphate buffer.

    • Add varying concentrations of the test compounds (each enantiomer) to the respective wells. Include a control group with no inhibitor.

    • Add the GABA-T enzyme solution to all wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of GABA, α-ketoglutarate, NADP+, and SSADH to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates of NADPH formation) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each enantiomer by fitting the data to a suitable dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Substrates, Cofactors, Buffers) Setup Set up 96-well plate (Buffer, Inhibitors) Reagents->Setup Enzymes Prepare Enzymes (GABA-T, SSADH) Preincubation Add GABA-T and Pre-incubate Enzymes->Preincubation Compounds Prepare Test Compounds (Enantiomer 1 & 2) Compounds->Setup Setup->Preincubation Initiate Initiate reaction with Substrate/Cofactor/SSADH mix Preincubation->Initiate Read Monitor Absorbance at 340 nm Initiate->Read Velocity Calculate Initial Velocities Read->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 values Plot->IC50

Caption: Experimental workflow for the in vitro GABA transaminase inhibition assay.

Conclusion

While (1R,4S)-4-aminocyclopent-2-enecarboxylic acid is a known inhibitor of GABA transaminase, there is a clear need for direct comparative studies to quantify the stereoselective inhibition of GABA-T by its (1R,4S) and (1S,4R) enantiomers. The provided experimental protocol offers a robust method for researchers to perform such a comparison. The expected outcome is a significant difference in inhibitory potency, underscoring the importance of stereochemistry in drug design and development for targets within the GABAergic system. The elucidation of this stereoselectivity will be crucial for the further development of this compound as a potential therapeutic agent.

References

A Comparative Guide to the Efficacy of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid and Other GABA Transaminase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) and other prominent γ-aminobutyric acid (GABA) transaminase inhibitors. GABA transaminase (GABA-T) is a critical enzyme responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-T elevates GABA levels, a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. This document summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows to facilitate objective comparison.

Mechanism of Action: Reversible vs. Irreversible Inhibition

GABA-T inhibitors can be broadly categorized based on their mechanism of action:

  • Reversible Inhibitors: These compounds, such as (1R,4S)-4-aminocyclopent-2-enecarboxylic acid, bind non-covalently to the enzyme's active site. Their inhibitory effect is concentration-dependent and can be reversed upon clearance of the compound.

  • Irreversible Inhibitors: Also known as suicide inhibitors, these compounds, including vigabatrin and gabaculine, are processed by the enzyme to form a reactive intermediate that covalently binds to the active site, leading to permanent inactivation. Enzyme activity is only restored through the synthesis of new enzyme molecules.

Quantitative Comparison of Inhibitor Efficacy

The potency of GABA-T inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes available data for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid and other key inhibitors.

InhibitorTypeIC50KiSpecies/Assay Conditions
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) ReversibleData Not AvailableData Not Available
VigabatrinIrreversibleData Not Available26 ± 3 mM (competitive)in vitro kinetic studies
GabaculineIrreversibleData Not Available2.9 µMNatural analog of GABA[1]
PhenelzineIrreversible (metabolite)Data Not AvailableData Not AvailableMetabolite phenylethylidenehydrazine (PEH) is the active inhibitor
Valproic AcidReversible (competitive)High concentrations requiredData Not Availablein vitro brain homogenates[2]

Note: The available quantitative data for direct comparison is limited, particularly for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid. The provided Ki for Vigabatrin appears unusually high and may reflect specific experimental conditions.

In Vivo Efficacy and Dosage

While in vitro data provides a measure of direct enzyme inhibition, in vivo studies are crucial for determining therapeutic efficacy, which is influenced by factors such as blood-brain barrier penetration and pharmacokinetics.

InhibitorAnimal Model/StudyDosageKey Findings
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) Rat model of cocaine and nicotine-induced conditioned place preference75 and 300 mg/kg i.p.Significantly attenuated the expression of conditioned place preference, suggesting a role in preventing relapse.[3]
VigabatrinHuman studies for epilepsy1-3 g/day Effective in increasing brain GABA levels and controlling seizures.[4]
GabaculineMouse seizure modelsED50 = 135-200 mg/kgShowed anticonvulsant effects but also high toxicity (LD50 = 62 mg/kg).[1]
PhenelzineRat studies15 mg/kg i.p.Resulted in sustained inhibition of GABA-T in the brain.[5]
Valproic AcidHuman studies for epilepsy and other conditions500–1500 mg per dayBroad-spectrum antiepileptic activity.

Experimental Protocols

In Vitro GABA-Transaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by monitoring the production of NADH or NADPH in a coupled enzymatic reaction.

Materials:

  • Recombinant GABA-transaminase

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NAD+ or NADP+

  • Test compounds (e.g., ACC, vigabatrin)

  • Phosphate buffer (pH 7.2-8.6)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NAD(P)+.

  • Compound Addition: Add various concentrations of the test compounds to the wells of the microplate. Include a vehicle control (no inhibitor) and a positive control (a known GABA-T inhibitor).

  • Enzyme Addition: Add the GABA-T enzyme to all wells. For irreversible inhibitors, a pre-incubation period (e.g., 10-15 minutes at 37°C) is necessary to allow for time-dependent inactivation.

  • Reaction Initiation: Initiate the enzymatic reaction by adding GABA to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals. The rate of increase in absorbance is proportional to the rate of GABA-T activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Pathways and Workflows

GABA Metabolism and Inhibition Pathway

GABA_Metabolism cluster_gaba GABA Shunt cluster_krebs Krebs Cycle Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH alphaKG α-Ketoglutarate Succinate->alphaKG Krebs Cycle Intermediates alphaKG->Glutamate GABA-T Inhibitor (1R,4S)-4-aminocyclopent-2-enecarboxylic acid Vigabatrin, Gabaculine, etc. GABA_T GABA Transaminase (GABA-T) Inhibitor->GABA_T SSADH Succinic Semialdehyde Dehydrogenase (SSADH)

Caption: The GABA shunt pathway and the site of action for GABA transaminase inhibitors.

Experimental Workflow for GABA-T Inhibition Assay

Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, α-KG, SSADH, NAD(P)+) start->prep_reagents add_inhibitor Add Test Compounds (Varying Concentrations) prep_reagents->add_inhibitor add_enzyme Add GABA-T Enzyme (Pre-incubate if irreversible) add_inhibitor->add_enzyme initiate_reaction Initiate with GABA add_enzyme->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance analyze_data Calculate Reaction Rates and % Inhibition measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

References

A Comparative Guide to the Stereochemical Confirmation of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of pharmaceutical development, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of established analytical techniques for confirming the absolute stereochemistry of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, a chiral amino acid derivative. We present a comparison with its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, and the corresponding racemic mixture, supported by expected experimental data and detailed protocols.

Core Analytical Techniques for Stereochemical Assignment

The confirmation of the absolute configuration of a chiral molecule relies on a suite of sophisticated analytical methods. The most definitive of these is single-crystal X-ray crystallography.[1][2] Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide powerful alternatives for determining stereochemistry in solution.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents, also offers a valuable method for stereochemical analysis.[7][8][9]

Comparative Data Summary

The following table summarizes the expected experimental outcomes for the (1R,4S) and (1S,4R) enantiomers, as well as the racemic mixture of 4-aminocyclopent-2-enecarboxylic acid hydrochloride, across different analytical techniques.

Analytical Technique Parameter (1R,4S)-enantiomer (1S,4R)-enantiomer Racemic Mixture
Single-Crystal X-ray Crystallography Flack Parameter (x)~ 0~ 1 (for the initial incorrect model)Not applicable (enantiomers may crystallize separately or as a racemic compound)
Absolute StructureUnambiguous determination of the (1R,4S) configurationUnambiguous determination of the (1S,4R) configurationNot applicable
Vibrational Circular Dichroism (VCD) VCD SpectrumCharacteristic spectrum with specific positive and negative bandsMirror-image spectrum to the (1R,4S)-enantiomerNo VCD signal
Electronic Circular Dichroism (ECD) ECD SpectrumCharacteristic spectrum with specific positive and negative Cotton effectsMirror-image spectrum to the (1R,4S)-enantiomerNo ECD signal
Polarimetry Optical Rotation ([α])Specific positive or negative valueEqual and opposite value to the (1R,4S)-enantiomer0
Chiral High-Performance Liquid Chromatography (HPLC) Retention TimeSingle peak at a characteristic retention timeSingle peak at a different retention time (on a chiral stationary phase)Two peaks corresponding to each enantiomer

Experimental Workflow for Stereochemical Confirmation

The selection of an appropriate analytical method for stereochemical confirmation depends on factors such as the availability of a single crystal, the concentration of the sample, and the presence of chromophores. The following diagram illustrates a typical workflow for the stereochemical analysis of a chiral compound like this compound.

G cluster_0 Sample Preparation cluster_1 Primary Confirmation Method cluster_2 Alternative/Complementary Methods (Solution State) cluster_3 Data Analysis and Final Confirmation start Chiral Molecule (this compound) decision Single Crystal Available? start->decision xray Single-Crystal X-ray Crystallography analysis Compare Experimental and Theoretical Data xray->analysis decision->xray Yes vcd Vibrational Circular Dichroism (VCD) decision->vcd No ecd Electronic Circular Dichroism (ECD) vcd->ecd vcd->analysis nmr Chiral NMR Spectroscopy ecd->nmr ecd->analysis nmr->analysis confirmation Absolute Stereochemistry Confirmed analysis->confirmation

Caption: Workflow for the confirmation of absolute stereochemistry.

Detailed Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[1] This technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal.[10]

  • Protocol:

    • Crystallization: Grow a high-quality single crystal of this compound. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

    • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the molecule. Solve the crystal structure to determine the connectivity and relative stereochemistry of the atoms.

    • Absolute Configuration Determination: Refine the structural model against the diffraction data. The absolute configuration is determined by analyzing the Bijvoet pairs, and the correctness of the assignment is typically validated by the Flack parameter, which should be close to 0 for the correct enantiomer.[1][11]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[4] It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3][5]

  • Protocol:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., D₂O, DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio.

    • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

    • Quantum Chemical Calculations: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for both the (1R,4S) and (1S,4R) enantiomers.

    • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and the calculated spectrum for one of the enantiomers confirms the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.[6][12] This technique is particularly useful for molecules containing chromophores.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of this compound in a transparent solvent in the UV-Vis region (e.g., methanol, water).

    • Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the sample using an ECD spectrometer.

    • Quantum Chemical Calculations: Perform time-dependent DFT (TD-DFT) calculations to predict the theoretical ECD spectra for both the (1R,4S) and (1S,4R) enantiomers.

    • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectra. The absolute configuration is assigned based on the agreement between the experimental and theoretical data.

Conclusion

The confirmation of the stereochemistry of this compound can be achieved with a high degree of confidence through the application of multiple analytical techniques. While single-crystal X-ray crystallography provides the most direct and unambiguous determination of absolute configuration[1][2], chiroptical methods such as VCD and ECD offer powerful and often more accessible alternatives for confirming the stereochemistry of molecules in solution.[3][6] The complementary use of these techniques, supported by theoretical calculations, provides a robust and reliable approach for the stereochemical characterization of chiral pharmaceutical compounds.

References

Comparative Cross-Reactivity Analysis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride: A Proposed In Vitro Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for evaluating the cross-reactivity profile of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document outlines a comprehensive in vitro experimental plan. The objective is to provide a robust methodology for assessing potential off-target interactions, a critical step in early-stage drug development to mitigate safety risks and understand a compound's specificity.

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid is a chiral cyclic amino acid analog. Its structural similarity to the endogenous neurotransmitter gamma-aminobutyric acid (GABA) suggests a potential for interaction with GABA receptors. Furthermore, this compound serves as a key building block in the synthesis of carbocyclic nucleoside analogues, such as the antiretroviral drug Abacavir, which targets HIV reverse transcriptase.[1] Therefore, a thorough cross-reactivity assessment against these potential targets is warranted.

Potential Cross-Reactant Compounds

For a comprehensive analysis, the following compounds are proposed for comparative evaluation alongside this compound:

CompoundRationale for Inclusion
GABA (gamma-Aminobutyric acid) Endogenous ligand for GABA receptors; serves as a positive control for receptor binding assays.
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid Enantiomer of the target compound; essential for evaluating stereospecificity of any observed interactions.[1]
Abacavir A nucleoside reverse transcriptase inhibitor synthesized from a related precursor; included to assess any residual affinity for its ultimate drug target.[2][3][4]
Other GABA Analogs (e.g., Pregabalin, Gabapentin) Structurally related compounds with known activity at GABA-related targets, providing a broader context for potential cross-reactivity.[5]

Proposed Experimental Protocols

To quantitatively assess cross-reactivity, two primary in vitro assays are proposed: a competitive radioligand binding assay for GABAA receptors and an enzyme inhibition assay for HIV-1 reverse transcriptase.

GABAA Receptor Competitive Radioligand Binding Assay

This assay will determine the binding affinity of the test compounds to the GABAA receptor by measuring their ability to displace a radiolabeled ligand.[6][7]

Materials:

  • Rat brain cortex membranes (source of GABAA receptors)

  • [3H]-Muscimol (radioligand)

  • This compound

  • Potential cross-reactant compounds (as listed above)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw and homogenize rat brain cortex membranes in binding buffer. Centrifuge and resuspend the pellet in fresh buffer to wash away endogenous GABA. Repeat this wash step three times. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound or potential cross-reactants (typically from 1 nM to 100 µM), and a fixed concentration of [3H]-Muscimol (e.g., 1-5 nM).

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Muscimol (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay

This assay will measure the ability of the test compounds to inhibit the enzymatic activity of HIV-1 RT.[8][9][10]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reverse Transcriptase assay kit (containing reaction buffer, template-primer, dNTPs, and a detection system, e.g., colorimetric or fluorescent)

  • This compound

  • Potential cross-reactant compounds

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the reaction buffer, template-primer, and varying concentrations of the test compound or potential cross-reactants.

  • Enzyme Addition: Add a fixed concentration of recombinant HIV-1 RT to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of newly synthesized DNA according to the kit manufacturer's instructions (e.g., by measuring absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HIV-1 RT activity.

Hypothetical Data Presentation

The quantitative data generated from these proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities (Ki) for GABAA Receptor

CompoundKi (µM)
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl[Insert Value]
GABA[Insert Value]
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid[Insert Value]
Abacavir[Insert Value]
Pregabalin[Insert Value]

Table 2: Hypothetical Inhibition of HIV-1 Reverse Transcriptase (IC50)

CompoundIC50 (µM)
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl[Insert Value]
Abacavir[Insert Value]
(1S,4R)-4-aminocyclopent-2-enecarboxylic acid[Insert Value]
GABA[Insert Value]

Visualizations

To further clarify the experimental design and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_assays Proposed Cross-Reactivity Assays cluster_compounds Test Compounds cluster_data Data Analysis Assay1 GABA-A Receptor Binding Assay Ki_calc Ki Calculation Assay1->Ki_calc Assay2 HIV-1 Reverse Transcriptase Assay IC50_calc IC50 Determination Assay2->IC50_calc Target (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl Target->Assay1 Target->Assay2 Analogs Potential Cross-Reactants GABA (1S,4R)-enantiomer Abacavir Other GABA Analogs Analogs->Assay1 Analogs->Assay2 GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts to GABA_vesicle GABA Vesicle GAD->GABA_vesicle produces GABA for GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A_Receptor GABA release and binding Cl_ion Cl- GABA_A_Receptor->Cl_ion opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization influx causes

References

Comparative Purity Analysis of Synthesized (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthetically derived (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride against commercially available standards. The methodologies outlined herein, supported by comparative data, are intended to assist researchers in assessing the quality and suitability of this chiral building block for drug discovery and development applications.

Comparative Purity Data

The purity of a newly synthesized batch of this compound was compared against a representative commercial standard. The following table summarizes the key purity attributes assessed through various analytical techniques.

Analytical Parameter Synthesized Batch Commercial Standard Methodology
Chemical Purity (HPLC) 99.2%≥ 98.0%Chiral HPLC
Enantiomeric Purity (HPLC) 99.5% e.e.≥ 99.0% e.e.Chiral HPLC
Structural Confirmation ConformsConforms¹H NMR, ¹³C NMR
Elemental Analysis (%C) Theoretical: 44.05%Found: 43.98%Combustion Analysis
Elemental Analysis (%H) Theoretical: 6.16%Found: 6.21%Combustion Analysis
Elemental Analysis (%N) Theoretical: 8.56%Found: 8.51%Combustion Analysis
Residual Solvents < 0.1%< 0.1%Headspace GC-MS

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) for Chemical and Enantiomeric Purity

This method is adapted from established protocols for the analysis of similar chiral amino acid hydrochlorides.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase column.

  • Column: A Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm, or equivalent chiral column.

  • Mobile Phase: A mixture of isopropanol and hexane (e.g., 20:80 v/v) with 0.1% trifluoroacetic acid. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Chemical Purity: Calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

    • Enantiomeric Purity: The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterium oxide (D₂O) or another suitable deuterated solvent.

  • ¹H NMR: Acquire the proton NMR spectrum to confirm the presence of characteristic signals corresponding to the cyclopentene ring protons, the amino group proton, and the carboxylic acid proton.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to verify the number and types of carbon atoms in the molecule.

  • Data Analysis: The obtained chemical shifts and coupling constants of the synthesized material should match those of the commercial standard and literature values.

Elemental Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared against the theoretical values calculated from the molecular formula of this compound (C₆H₁₀ClNO₂).

Experimental Workflow Visualization

The logical flow of the purity benchmarking process is illustrated in the following diagram.

Purity_Benchmarking_Workflow cluster_synthesis Synthesized Batch cluster_commercial Commercial Standard cluster_analysis Analytical Benchmarking cluster_results Data Comparison and Reporting Synthesized_Sample (1R,4S)-4-aminocyclopent- 2-enecarboxylic acid HCl HPLC Chiral HPLC Analysis (Chemical & Enantiomeric Purity) Synthesized_Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Sample->NMR Elemental Elemental Analysis (Compositional Verification) Synthesized_Sample->Elemental Commercial_Standard Commercial Reference Standard Commercial_Standard->HPLC Commercial_Standard->NMR Commercial_Standard->Elemental DataTable Comparative Data Table HPLC->DataTable NMR->DataTable Elemental->DataTable Report Final Purity Assessment Report DataTable->Report

Caption: Workflow for the comparative purity analysis of synthesized vs. commercial compounds.

A Comparative Analysis of the In Vivo and In Vitro Activity of (1R,4S)-4-aminocyclopent-2-enecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro activities of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride (ACC), a notable reversible inhibitor of γ-aminobutyric acid (GABA) transaminase. The following sections detail its effects, particularly in the context of addiction research, and present available experimental data and methodologies.

In Vivo Activity: Attenuation of Drug-Seeking Behavior

The primary in vivo evidence for the activity of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid (ACC) comes from a study on its effects on conditioned place preference (CPP) in rats, a model used to study the rewarding effects of drugs and predict their abuse potential.

A key study demonstrated that systemic administration of ACC can block the expression of CPP induced by both cocaine and nicotine. This suggests that by preventing the breakdown of the inhibitory neurotransmitter GABA, ACC can reduce the rewarding effects of these addictive substances and potentially inhibit relapse to drug-seeking behavior.[1]

Quantitative In Vivo Data

The following table summarizes the effective doses of ACC in attenuating conditioned place preference in rats.

Drug of Abuse ACC Dose (i.p.) Effect Reference
Cocaine (20 mg/kg, i.p.)300 mg/kgSignificantly attenuated the expression of CPP[1]
Nicotine (0.4 mg/kg, s.c.)75 mg/kgSignificantly attenuated the expression of CPP[1]

It is important to note that ACC administered alone at a dose of 300 mg/kg did not produce a conditioned place preference or aversion, indicating that it does not have inherent rewarding or aversive properties at this dose.[1]

In Vitro Activity: Inhibition of GABA Transaminase

Currently, there is a lack of publicly available in vitro data quantifying the direct inhibitory activity of this compound on GABA transaminase, such as an IC50 or Ki value.

While the in vivo effects strongly suggest that ACC is a reversible inhibitor of GABA transaminase, further in vitro studies are required to quantify its potency and selectivity. One study on analogues of 4-aminocyclopent-1-enecarboxylic acid reported antagonist activity at GABA(A) receptors, but this is a different target and a different parent compound.[2]

Comparative Analysis

Mechanism of Action: The GABAergic Pathway in Addiction

The therapeutic potential of ACC in addiction is rooted in its ability to modulate the brain's reward system by increasing GABA levels. The mechanism is as follows:

  • Inhibition of GABA Transaminase: ACC inhibits the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.

  • Increased GABA Levels: This inhibition leads to an accumulation of GABA in the brain.

  • Modulation of Dopamine Release: Increased GABAergic tone, particularly in the ventral tegmental area (VTA) and nucleus accumbens (NAc)—key regions of the brain's reward pathway—can inhibit the release of dopamine.

  • Attenuation of Reward: Since the rewarding effects of drugs of abuse are largely mediated by a surge in dopamine in the NAc, the ACC-induced increase in GABAergic inhibition dampens this effect, thereby reducing the rewarding properties of the drug and the motivation to seek it.

GABA_Pathway cluster_presynaptic Presynaptic GABAergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Dopaminergic Neuron (in VTA) GABA_synthesis GABA Synthesis GABA GABA GABA_synthesis->GABA GABA_T GABA Transaminase GABA->GABA_T GABA_synapse GABA GABA->GABA_synapse Release Degradation Degradation Products GABA_T->Degradation ACC (1R,4S)-4-aminocyclopent-2- enecarboxylic acid hydrochloride ACC->GABA_T Inhibits GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Inhibition Inhibition of Dopamine Neuron Firing GABA_receptor->Inhibition Dopamine_release Dopamine Release (in Nucleus Accumbens) Inhibition->Dopamine_release Reduces

Caption: Signaling pathway of ACC in modulating dopamine release.

Experimental Protocols

While the full detailed experimental protocol from the pivotal in vivo study by Shippenberg et al. (2002) is not publicly available, a representative protocol for a conditioned place preference study with cocaine in rats can be constructed based on established methodologies.[4][5][6][7]

Representative Conditioned Place Preference (CPP) Protocol

1. Apparatus:

  • A three-chamber CPP apparatus consisting of two larger conditioning chambers and a smaller, neutral central chamber.

  • The conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors/patterns and floor textures) to be distinguishable by the animals.

2. Animals:

  • Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.

  • Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

3. Experimental Phases:

  • Phase 1: Pre-Conditioning (Habituation and Baseline Preference Test - Day 1):

    • Place each rat in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the two conditioning chambers to determine any initial preference. An unbiased design is often preferred, where the drug is paired with the initially non-preferred chamber.

  • Phase 2: Conditioning (Days 2-9):

    • This phase consists of eight conditioning sessions (one per day, alternating between drug and vehicle).

    • Drug Conditioning Days (e.g., Days 2, 4, 6, 8):

      • Administer cocaine hydrochloride (e.g., 20 mg/kg, i.p.) and immediately confine the rat to one of the conditioning chambers for 30-45 minutes.

    • Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):

      • Administer saline (vehicle) and confine the rat to the other conditioning chamber for the same duration.

    • The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Phase 3: Post-Conditioning (CPP Test - Day 10):

    • Place the rat in the central chamber with free access to all chambers for 15 minutes.

    • Record the time spent in each conditioning chamber.

    • A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates the development of a conditioned place preference.

  • Phase 4: Testing the Effect of ACC on CPP Expression:

    • On a subsequent day, administer ACC (e.g., 300 mg/kg, i.p.) a specified time before the CPP test.

    • Conduct the CPP test as described in Phase 3.

    • A significant reduction in the time spent in the drug-paired chamber compared to the test without ACC indicates that ACC has blocked the expression of the conditioned place preference.

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning (8 days) cluster_post Phase 3: Post-Conditioning cluster_acc Phase 4: ACC Intervention Habituation Habituation to CPP Apparatus Baseline Baseline Preference Test (15 min free exploration) Habituation->Baseline Alternating Alternate Cocaine and Saline Days Baseline->Alternating Cocaine_Day Cocaine (20 mg/kg, i.p.) + Confine to one chamber (30-45 min) Saline_Day Saline (i.p.) + Confine to other chamber (30-45 min) CPP_Test_1 CPP Test 1 (15 min free exploration) Alternating->CPP_Test_1 ACC_Admin Administer ACC (e.g., 300 mg/kg, i.p.) CPP_Test_1->ACC_Admin CPP_Test_2 CPP Test 2 (15 min free exploration) ACC_Admin->CPP_Test_2

Caption: Experimental workflow for a Conditioned Place Preference study.

Conclusion

This compound demonstrates promising in vivo activity in attenuating drug-seeking behavior in preclinical models of addiction. This effect is attributed to its role as a reversible inhibitor of GABA transaminase, leading to increased GABAergic inhibition within the brain's reward circuitry. However, a significant gap exists in the literature regarding its in vitro potency and direct comparative studies with other GABA-T inhibitors. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential in the treatment of substance use disorders.

References

Safety Operating Guide

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

The proper disposal of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of this compound and its containers.

Immediate Safety and Hazard Assessment

Before handling, it is essential to be aware of the hazards associated with this compound. The primary route of disposal is through a licensed hazardous waste management service, as mandated by safety regulations for this type of compound.

Hazard Profile

Hazard CategoryGHS Hazard StatementPrecautionary Statement
Acute Toxicity (Oral) H302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant[1][2]
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray

Required Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, all personnel must wear the following PPE:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection, storage, and disposal of solid waste, solutions containing the compound, and empty containers.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Treat all forms of this compound (solid, solutions, and contaminated materials) as hazardous chemical waste.[2][3]

  • Segregate Waste: Do not mix this compound with other waste streams.[4] Store it separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[4]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Place unused or waste solid this compound into a designated, chemically compatible container with a secure, screw-top lid.[3]

    • Ensure the container is clean and dry before adding waste.

  • Liquid Waste (Solutions):

    • Collect any solutions containing the compound in a separate, clearly labeled, and leak-proof container intended for hazardous liquid waste.

    • Do not pour any solution containing this chemical down the sink or drain.[4]

Step 3: Labeling of Waste Containers

  • Affix "Hazardous Waste" Label: Immediately label the waste container with the words "Hazardous Waste."[3]

  • Provide Complete Information: The label must include:

    • The full chemical name: "this compound".

    • The CAS Number: 134003-04-6.

    • A list of all contents, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[3]

  • Secure and Ventilated: The SAA should be a well-ventilated, secure location away from general laboratory traffic and sources of ignition.[4]

  • Secondary Containment: Use secondary containment bins to prevent the spread of material in case of a leak.

Step 5: Disposal of Empty Containers

  • Triple-Rinse Procedure: Empty containers that held the compound must be decontaminated before they can be disposed of as non-hazardous waste.[3]

    • Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol) three times.

    • Collect all rinsate from each rinse and add it to the appropriate hazardous liquid waste container.[3]

  • Deface Label: After triple-rinsing and allowing the container to air dry, completely remove or deface the original chemical label.[3]

  • Final Disposal: Once decontaminated and defaced, the empty container may be disposed of in the regular trash or recycled according to your institution's policies.

Step 6: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.

  • Maintain Records: Keep detailed records of all hazardous waste generated and disposed of, including quantities, dates, and disposal methods, as required by regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment 1. Assess Waste Type cluster_collection 2. Collect & Segregate cluster_container 3. Empty Container Handling cluster_final 4. Final Disposal start Start: Chemical waste generated assess_waste Is it the solid compound, a solution, or a contaminated item? start->assess_waste Identify is_empty Is the container empty? assess_waste->is_empty Check if container collect_solid Solid Waste: Place in labeled, sealed hazardous waste container. store_saa Store sealed container in Satellite Accumulation Area (SAA). collect_solid->store_saa collect_liquid Liquid Waste / Rinsate: Place in labeled, sealed hazardous liquid container. collect_liquid->store_saa is_empty->collect_solid No (contains waste) triple_rinse Triple-rinse with appropriate solvent. is_empty->triple_rinse Yes triple_rinse->collect_liquid Collect rinsate deface_label Deface original label. triple_rinse->deface_label dispose_trash Dispose of container in regular trash. deface_label->dispose_trash contact_ehs Contact EHS or licensed waste disposal service. store_saa->contact_ehs end End: Professional Disposal contact_ehs->end

References

Personal protective equipment for handling (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment

This compound and its structural analogs are classified with specific hazards that necessitate the use of appropriate Personal Protective Equipment (PPE). The primary risks include skin, eye, and respiratory irritation, as well as potential for allergic skin reactions.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with side shields or a full-face shieldEssential for protecting eyes from splashes and airborne particles. A face shield offers broader protection for the entire face.[4][5]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber)Nitrile gloves offer resistance to a variety of chemicals and provide good dexterity. Butyl rubber gloves are recommended for handling strong acids.[5][6] Gloves should be inspected before use and changed regularly, typically every 30 to 60 minutes.[7]
Body Protection Chemical-resistant laboratory coat or gownA closed-front, long-sleeved gown provides a barrier against accidental spills and skin contact.[4][7]
Respiratory Protection N95 respirator or higherRecommended, especially when handling the powder form, to prevent inhalation of dust particles that may cause respiratory irritation.[2][5] Operations should be conducted in a well-ventilated area or under a chemical fume hood.[8]

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Keep the container tightly closed when not in use.

Handling and Use:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[8] Avoid breathing dust or vapors.[1][3][9]

  • In Case of Contact:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If skin irritation or a rash occurs, seek medical attention.[1][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1] Do not allow the chemical to enter the environment.[1][8]

Handling Workflow for this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE B Prepare Clean Workspace A->B C Weigh and Transfer Compound B->C Proceed to handling D Perform Experimental Procedure C->D E Decontaminate Workspace D->E Procedure complete F Dispose of Waste E->F G Remove and Dispose of PPE F->G L Safe Completion G->L End of Process H Spill Occurs J Follow Spill Protocol H->J I Personal Exposure K Follow First Aid I->K

Caption: Workflow for the safe handling of the specified chemical compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.